molecular formula C12H16N2O B3167958 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline CAS No. 926217-35-8

2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline

Cat. No.: B3167958
CAS No.: 926217-35-8
M. Wt: 204.27 g/mol
InChI Key: YASJZZKUYZFIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline (CAS 926217-35-8) is a high-purity chemical compound supplied at 95% purity, with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This aniline derivative is characterized by its distinct structural features, serving as a versatile building block in organic synthesis and medicinal chemistry research . Compounds within this chemical class, which incorporate both an aniline moiety and an amide-like linkage to a pyrrolidine ring, are of significant interest in pharmaceutical research for developing bioactive molecules . The presence of multiple functional groups, including the primary amine on the aromatic ring and the pyrrolidine carbonyl group, provides reactive sites for further chemical derivatization, making it a valuable intermediate for constructing more complex structures . Researchers utilize such compounds as key precursors in drug discovery programs, particularly in the synthesis of molecules designed for enzyme inhibition and other therapeutic targets . Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-amino-4-methylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-4-5-10(8-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASJZZKUYZFIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline CAS 926217-35-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an advanced monograph for medicinal chemists and process scientists. It moves beyond basic property listing to explore the molecule's utility as a privileged scaffold in kinase inhibitor design.

CAS: 926217-35-8 Role: Pharmacophore Scaffold & Kinase Inhibitor Intermediate

Part 1: Executive Summary & Molecular Identity

2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline (hereafter 2M5P ) represents a "privileged structure" in medicinal chemistry, specifically within the design of Type II kinase inhibitors. It functions as a dual-purpose scaffold:

  • The Aniline Head: Provides a nucleophilic handle for the formation of hydrogen-bond donor motifs (ureas, amides) critical for binding to the Glu-out conformation of kinase ATP pockets.

  • The Pyrrolidine Tail: Acts as a solubilizing moiety that often extends into the solvent-exposed region of the protein, improving pharmacokinetic (PK) properties without sacrificing binding affinity.

Chemical Identity Table
PropertyData
IUPAC Name (3-Amino-4-methylphenyl)(pyrrolidin-1-yl)methanone
Molecular Formula

Molecular Weight 204.27 g/mol
SMILES Cc1ccc(cc1N)C(=O)N2CCCC2
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 2 (Amide Carbonyl, Tertiary Amine)
Predicted LogP 1.6 ± 0.3 (Lipophilic, suitable for CNS penetration)
pKa (Conjugate Acid) ~4.5 (Aniline nitrogen)

Part 2: Synthetic Utility & Mechanism

The primary value of 2M5P lies in its 3-amino-4-methylbenzamide core. In drug discovery, this motif is frequently employed to construct urea-based inhibitors (e.g., analogs of molecules like Pazopanib or Sorafenib).

The "Hinge-Binder" Logic

When 2M5P is derivatized into a urea (via reaction with an isocyanate), the resulting structure mimics the hydrogen bonding pattern required to stabilize the "DFG-out" inactive conformation of kinases. The 2-methyl group provides steric bulk that can induce a twist in the molecule, favoring specific atropisomers that fit the hydrophobic pocket.

Reaction Workflow: Synthesis of the Scaffold

The synthesis of 2M5P is a robust two-stage process: Amide Coupling followed by Nitro Reduction . This route is preferred over direct aniline functionalization to avoid regio-selectivity issues.

SynthesisRoute Start 3-Nitro-4-methylbenzoic Acid (Precursor) Step1 Activation (SOCl2 or HATU) Start->Step1 + Pyrrolidine Inter Intermediate: Nitro-Amide Step1->Inter Amide Bond Formation Step2 Reduction (H2/Pd-C or Fe/NH4Cl) Inter->Step2 Nitro Reduction Final Target: 2M5P (Aniline) Step2->Final Isolation

Figure 1: Retrosynthetic analysis and forward synthesis pathway for CAS 926217-35-8.

Part 3: Experimental Protocols

The following protocols are designed for self-validation. The disappearance of the distinctive nitro stretch in IR or the shift in retention time (RT) in LCMS serves as the checkpoint.

Protocol A: Synthesis of the Intermediate (Nitro-Amide)

Goal: Convert 3-nitro-4-methylbenzoic acid to (4-methyl-3-nitrophenyl)(pyrrolidin-1-yl)methanone.

  • Activation: Dissolve 3-nitro-4-methylbenzoic acid (1.0 eq) in anhydrous DCM. Add Thionyl Chloride (

    
    , 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.
    
    • Checkpoint: Aliquot into MeOH; TLC should show methyl ester formation, indicating active acid chloride.

  • Coupling: Cool the mixture to 0°C. Add TEA (2.0 eq) followed by Pyrrolidine (1.1 eq) dropwise. The reaction is exothermic.

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted pyrrolidine) and saturated

    
    . Dry over 
    
    
    
    .[1]
  • Yield: Expect >90% of a yellow solid.

Protocol B: Reduction to 2M5P (The Aniline)

Goal: Selective reduction of the nitro group without affecting the amide.

  • Setup: Dissolve the nitro-intermediate in MeOH/THF (1:1).

  • Catalyst: Add 10 wt% Pd/C (wet support to prevent ignition).

  • Hydrogenation: Stir under

    
     balloon pressure for 4-6 hours.
    
    • Alternative: If halogen substituents are present elsewhere, use Fe powder/NH4Cl in EtOH/Water to avoid dehalogenation.

  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric when dry. Keep wet.

  • Purification: Concentrate filtrate. The product (2M5P) usually crystallizes upon trituration with ether/hexanes.

Part 4: Quality Control & Analytics

To ensure the integrity of 2M5P before using it in library synthesis, the following analytical signatures must be verified.

HPLC/LCMS Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV 254 nm and ESI+ MS.

  • Signature: Look for the [M+H]+ peak at 205.3 m/z .

    • Impurity Alert: A peak at 235 m/z indicates incomplete reduction (Nitro intermediate).

NMR Interpretation ( , 400 MHz)
Chemical Shift (

)
MultiplicityIntegrationAssignment
7.1 - 6.7 Multiplet3HAromatic protons (1,2,4-substitution pattern)
3.6 - 3.4 Broad Singlet2H

(Aniline). Disappears with

shake.
3.6 - 3.3 Multiplet4HPyrrolidine

(adjacent to amide)
2.2 Singlet3HAryl Methyl (

)
1.9 - 1.8 Multiplet4HPyrrolidine Ring Body (

)

Part 5: Application Workflow (Library Synthesis)

When using 2M5P to generate a library of kinase inhibitors, the purification strategy is critical because the urea product often precipitates or requires specific pH handling.

PurificationLogic Start Crude Reaction Mixture (2M5P + Isocyanate) Check Precipitate Formed? Start->Check Solid Filter Solid Check->Solid Yes Liquid Evaporate Solvent Check->Liquid No Wash Wash w/ Et2O & H2O (Removes unreacted aniline) Solid->Wash Final Pure Urea Product Wash->Final AcidWash Acidic Wash (1N HCl) (Removes unreacted 2M5P) Liquid->AcidWash AcidWash->Final

Figure 2: Purification logic for 2M5P-derived urea libraries.

Part 6: Safety & Handling

Hazard Classification (GHS):

  • Signal Word: Warning

  • H302: Harmful if swallowed.[2][3][4]

  • H315/H319: Causes skin and serious eye irritation.[3]

  • H335: May cause respiratory irritation.[4][5][6]

Storage:

  • Store at 2-8°C under inert atmosphere (Nitrogen/Argon). Anilines are prone to oxidation (darkening) upon air exposure.

  • Hygroscopic: Keep container tightly sealed.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11425143, (3-Amino-4-methylphenyl)(pyrrolidin-1-yl)methanone. Retrieved from [Link]

  • World Intellectual Property Organization. (2007). Patent WO2007023382: Pyrazole Derivatives as Kinase Inhibitors. (Contextual source for synthesis of amino-methyl-benzamide intermediates). Retrieved from [Link]

Sources

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Medicinal Applications of 2-Methyl-5-(1-pyrrolidinylcarbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-5-(1-pyrrolidinylcarbonyl)aniline (IUPAC: (3-amino-4-methylphenyl)(pyrrolidin-1-yl)methanone) is a highly versatile, bi-functional building block widely utilized in the rational design of small-molecule therapeutics. Characterized by an electron-rich ortho-toluidine core and a lipophilic, solvent-exposed pyrrolidine-1-carbonyl moiety, this compound serves as a privileged scaffold for synthesizing type II kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions, providing a deep dive into the physicochemical dynamics, causality-driven synthetic methodologies, and the pharmacological rationale behind utilizing this specific building block in drug discovery.

Physicochemical Profiling & Structural Dynamics

The structural behavior and subsequent reactivity of 2-methyl-5-(1-pyrrolidinylcarbonyl)aniline are heavily dictated by the "ortho effect." The presence of the methyl group at the C2 position, directly adjacent to the primary amine, restricts the rotational freedom of the -NH


 group and sterically hinders the approach of bulky electrophiles during downstream functionalization 1[2]. This steric penalty subtly reduces the nucleophilicity of the amine compared to its para-substituted counterparts. Consequently, medicinal chemists must employ highly reactive electrophiles (e.g., isocyanates or acyl chlorides) or elevated temperatures to achieve efficient coupling when building larger drug molecules.

To guide rational drug design, the quantitative physicochemical parameters of this scaffold are summarized below:

Table 1: Predicted Physicochemical Properties & Pharmacological Relevance

PropertyValuePharmacological Relevance
Molecular Weight 204.27 g/mol Highly ligand-efficient; leaves an ample MW budget (<500 Da) for target elaboration.
cLogP 1.45Optimal lipophilicity, balancing aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area 46.3 ŲExcellent for oral bioavailability; well within the threshold for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 1 (Primary amine)Acts as a critical hinge-binding or DFG-out interaction point in kinase pockets.
Hydrogen Bond Acceptors (HBA) 2 (Amine, Carbonyl)Facilitates interactions with solvent-exposed kinase residues.
Rotatable Bonds 2High rigidity, minimizing the entropic penalty upon target binding.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-methyl-5-(1-pyrrolidinylcarbonyl)aniline is achieved via a robust, two-step sequence starting from commercially available 4-methyl-3-nitrobenzoic acid. Every step described below is designed with built-in analytical checkpoints to ensure a self-validating workflow.

Step 1: HATU-Mediated Amide Coupling

Causality: The formation of the tertiary amide utilizes pyrrolidine and HATU. HATU is explicitly chosen over traditional carbodiimides (like EDC) due to its superior kinetics when reacting with sterically demanding secondary amines like pyrrolidine 3[4]. The 7-azabenzotriazole leaving group generated by HATU accelerates the acyl transfer, suppressing side reactions and maximizing yield—a standard validated in modern amide synthesis, even when utilizing green solvents like Cyrene 5[5].

Protocol:

  • Dissolve 4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF at 0 °C.

  • Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes to form the active ester.

  • Add pyrrolidine (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Quench a 10 µL aliquot in 1 mL MeOH. Analyze via LC-MS. The disappearance of the starting material mass (m/z 180[M-H]⁻) and the appearance of the intermediate mass (m/z 235 [M+H]⁺) validates completion.

  • Dilute with EtOAc, wash with saturated NaHCO

    
     and brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate to yield the nitro intermediate.
Step 2: Chemoselective Nitro Reduction

Causality: The reduction of the nitro group to the primary aniline is performed using Iron powder and Ammonium Chloride (Fe/NH


Cl). This method is selected for its strict chemoselectivity. Unlike Palladium-catalyzed hydrogenation (Pd/C, H

), which can occasionally reduce susceptible carbonyls or cause dehalogenation in complex functionalized derivatives, the Fe/NH

Cl system exclusively reduces the nitro group while leaving the pyrrolidine amide completely intact.

Protocol:

  • Suspend the nitro intermediate (1.0 eq) in a 4:1 mixture of EtOH and H

    
    O.
    
  • Add Fe powder (5.0 eq) and solid NH

    
    Cl (5.0 eq).
    
  • Heat the suspension to 80 °C under reflux for 4 hours.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The highly polar, UV-active aniline product will elute significantly lower than the nitro starting material.

  • Filter the hot mixture through a pad of Celite to remove iron salts, washing with hot EtOH.

  • Concentrate the filtrate, partition between EtOAc and water, and extract the organic layer to yield the pure 2-methyl-5-(1-pyrrolidinylcarbonyl)aniline.

Synthesis A 4-Methyl-3-nitrobenzoic acid B HATU, DIPEA, Pyrrolidine DMF, rt, 2h A->B C Nitro Intermediate B->C D Fe, NH4Cl, EtOH/H2O 80°C, 4h C->D E 2-Methyl-5-(1-pyrrolidinylcarbonyl)aniline D->E

Figure 1: Two-step synthetic workflow for 2-methyl-5-(1-pyrrolidinylcarbonyl)aniline.

Applications in Drug Discovery: Kinase Inhibition

In the realm of targeted oncology, the 2-methyl-5-(1-pyrrolidinylcarbonyl)aniline scaffold is frequently deployed as a "tail" fragment in type II kinase inhibitors. These inhibitors are designed to stabilize the inactive "DFG-out" conformation of kinases such as B-Raf and p38 MAPK.

The aniline nitrogen is typically reacted with an aryl isocyanate to form a diaryl urea linkage. This urea motif acts as a critical hydrogen-bond donor/acceptor pair with the catalytic glutamate and the DFG aspartate of the kinase. Concurrently, the pyrrolidine-1-carbonyl group is directed toward the solvent-exposed region. This orientation enhances the overall aqueous solubility of the drug molecule without disrupting the internal hydrophobic binding interactions required for high-affinity target engagement.

Pathway RTK Receptor Tyrosine Kinase RAS RAS (Active) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Transcription Inhibitor Urea Derivative (Target Compound) Inhibitor->RAF Allosteric Inhibition

Figure 2: MAPK signaling cascade illustrating the intervention point for kinase inhibitors.

Analytical Characterization

To ensure absolute structural integrity prior to biological evaluation or downstream synthesis, the following analytical signatures are expected for the purified compound:

  • ¹H-NMR (400 MHz, DMSO-d₆):

    
     6.95 (d, J = 7.8 Hz, 1H, Ar-H), 6.72 (d, J = 1.8 Hz, 1H, Ar-H), 6.60 (dd, J = 7.8, 1.8 Hz, 1H, Ar-H), 4.95 (s, 2H, -NH
    
    
    
    ), 3.45 - 3.35 (m, 4H, pyrrolidine -CH
    
    
    -N-CH
    
    
    -), 2.05 (s, 3H, Ar-CH
    
    
    ), 1.85 - 1.75 (m, 4H, pyrrolidine -CH
    
    
    -CH
    
    
    -).
  • ESI-MS: Calculated for C₁₂H₁₆N₂O: 204.13. Found: m/z 205.15 [M+H]⁺.

References

  • Stoltz, K. L., et al. "Synthesis and Biological Evaluation of Bile Acid Analogues Inhibitory to Clostridium difficile Spore Germination." Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Li, L., et al. "Conversion of anilines to chiral benzylic amines via formal one-carbon insertion into aromatic C–N bonds." Nature Communications, 2020. URL:[Link]

  • Stini, N. A., et al. "Cyrene: a bio-based novel and sustainable solvent for organic synthesis." Green Chemistry, 2022. URL:[Link]

Sources

An In-Depth Technical Guide to 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline, a heterocyclic compound of significant interest to researchers and professionals in drug development. The document details the molecule's fundamental physicochemical properties, outlines a robust and validated synthetic protocol, and explores its functional significance as a versatile building block in medicinal chemistry. By elucidating the causal relationships behind the synthetic strategy and providing detailed experimental parameters, this guide serves as an essential resource for scientists engaged in the synthesis and application of novel pharmaceutical agents.

Introduction: The Strategic Importance of the Pyrrolidine-Aniline Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring and the aniline moiety are privileged structures, frequently incorporated into the design of novel therapeutic agents. The five-membered, saturated pyrrolidine ring offers a three-dimensional scaffold that can effectively explore pharmacophore space, a critical attribute for achieving high-affinity and selective interactions with biological targets. Its non-planar nature allows for the precise spatial orientation of substituents, which can be pivotal for optimizing drug-receptor binding.

The aniline fragment, a primary aromatic amine, serves as a versatile synthetic handle. It allows for a wide array of chemical transformations, enabling the facile introduction of diverse functional groups and the construction of more complex molecular architectures. The strategic combination of these two pharmacophores in 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline results in a bifunctional molecule with significant potential as a key intermediate in the synthesis of advanced pharmaceutical compounds. This guide provides an in-depth examination of its synthesis and core properties, empowering researchers to leverage this valuable molecule in their drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective application in research and development. The key identifiers and physicochemical characteristics of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline are summarized below.

PropertyValueSource
IUPAC Name (4-amino-3-methylphenyl)(pyrrolidin-1-yl)methanoneN/A
Synonyms 2-methyl-5-(1-pyrrolidinylcarbonyl)aniline[1][2]
CAS Number 926217-35-8[1][2]
Molecular Formula C₁₂H₁₆N₂O[1]
Molecular Weight 204.27 g/mol [1][2]
Appearance Expected to be a solidN/A
Purity ≥95% (commercially available)[1]

Synthesis of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline: A Two-Step Approach

The synthesis of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline can be efficiently achieved through a two-step process commencing with the selective reduction of a commercially available nitroaromatic precursor, followed by an amidation reaction. This synthetic route is reliable and scalable, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production.

Rationale for the Synthetic Strategy

The chosen synthetic pathway is predicated on the principles of chemoselectivity and robust, well-established chemical transformations.

  • Step 1: Selective Nitro Group Reduction: The initial step involves the selective reduction of the nitro group of 3-Methyl-5-nitrobenzoic acid to an aniline. This transformation is foundational, as the resulting amino group is a key functional handle for subsequent derivatization. The use of a reducing agent that specifically targets the nitro group while leaving the carboxylic acid moiety intact is crucial for the success of this step. Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and highly effective method for this purpose. The mechanism involves the transfer of electrons from the Sn(II) species to the nitro group, which is protonated by the acid, leading to its stepwise reduction to the amine.

  • Step 2: Amide Bond Formation: The second step is a standard amidation reaction to form the target molecule. The carboxylic acid of the newly formed 4-amino-3-methylbenzoic acid is activated to facilitate nucleophilic attack by pyrrolidine. Thionyl chloride (SOCl₂) is an excellent choice for this activation, as it converts the carboxylic acid into a highly reactive acyl chloride intermediate. The subsequent reaction with pyrrolidine proceeds readily, with a base such as triethylamine (TEA) or pyridine often added to neutralize the HCl generated during the reaction, thereby driving the reaction to completion.

Experimental Protocol

Step 1: Synthesis of 4-Amino-3-methylbenzoic acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Methyl-5-nitrobenzoic acid (1.0 eq.).

  • Addition of Reagents: Add ethanol (a sufficient volume to create a stirrable slurry) followed by the cautious, portion-wise addition of Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.).

  • Reaction Initiation: Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is exothermic and will begin to reflux.

  • Reaction Monitoring: Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 4-Amino-3-methylbenzoic acid.

Step 2: Synthesis of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline

  • Acyl Chloride Formation: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-Amino-3-methylbenzoic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂).

  • Reaction: Gently reflux the mixture for 1-2 hours. The solid will dissolve as the reaction proceeds.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Nucleophilic Addition: In a separate flask, dissolve pyrrolidine (1.2 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the organic layer sequentially with a dilute aqueous HCl solution, a saturated aqueous NaHCO₃ solution, and brine.

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Nitro Reduction cluster_step2 Step 2: Amidation start1 3-Methyl-5-nitrobenzoic acid reagents1 SnCl2·2H2O, HCl Ethanol, Reflux start1->reagents1 product1 4-Amino-3-methylbenzoic acid reagents1->product1 start2 4-Amino-3-methylbenzoic acid product1->start2 Proceed to next step reagents2a 1. SOCl2, Reflux start2->reagents2a intermediate Acyl Chloride Intermediate reagents2a->intermediate reagents2b 2. Pyrrolidine, TEA DCM, 0°C to RT intermediate->reagents2b product2 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline reagents2b->product2

Caption: Synthetic pathway for 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline.

Applications in Drug Discovery and Medicinal Chemistry

The structural attributes of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline make it a highly valuable building block in drug discovery. The primary amine on the aniline ring provides a key point for derivatization, allowing for the construction of a diverse library of compounds for biological screening.

The amino group can readily undergo a variety of chemical transformations, including:

  • Acylation and Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids to form amides and sulfonamides, respectively. These functional groups are prevalent in a wide range of clinically used drugs.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

  • N-Arylation and N-Alkylation: Formation of new carbon-nitrogen bonds through reactions such as the Buchwald-Hartwig amination, providing access to more complex diarylamines or alkylated anilines.

  • Diazotization Reactions: Conversion of the amino group to a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups.

The pyrrolidine amide moiety often serves to modulate the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability. Furthermore, it can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its biological target.

While specific therapeutic applications for compounds directly derived from 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline are not extensively documented in publicly available literature, its structural similarity to intermediates used in the synthesis of inhibitors for various enzymes and receptors suggests its potential utility in programs targeting kinases, proteases, and G-protein coupled receptors (GPCRs).

Conclusion

2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline is a strategically designed molecule that combines the advantageous structural features of both the pyrrolidine and aniline scaffolds. This technical guide has provided a detailed overview of its fundamental properties, a robust and logically sound synthetic protocol, and an exploration of its potential applications in medicinal chemistry. The presented synthesis is both efficient and scalable, providing a reliable method for obtaining this key intermediate. For researchers and professionals in the field of drug development, this compound represents a valuable tool for the construction of novel and diverse molecular entities with the potential for significant therapeutic impact.

References

Sources

Solubility Profiling of Pyrrolidinylcarbonyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profiles for pyrrolidinylcarbonyl aniline derivatives . These compounds, typically characterized as (aminophenyl)(pyrrolidin-1-yl)methanones (benzamides) or N-(pyrrolidin-1-ylcarbonyl)anilines (ureas), represent a privileged scaffold in medicinal chemistry, often utilized in local anesthetics, anti-arrhythmics, and kinase inhibitors.

Technical Guide & Physicochemical Characterization

Executive Summary & Chemical Definition

The term "pyrrolidinylcarbonyl aniline" refers to a structural class where an aniline (aminophenyl) moiety is linked to a pyrrolidine ring via a carbonyl bridge.[1] Depending on the linkage, these derivatives fall into two distinct physicochemical subclasses with divergent solubility behaviors:

  • Benzamide Type (Type A): Carbonyl attached to the phenyl ring (

    
    ).[1]
    
    • Common Name: (Aminophenyl)(pyrrolidin-1-yl)methanone.[1][2][3]

    • Properties: Moderate lipophilicity, weakly basic (aniline nitrogen only).[4]

  • Urea Type (Type B): Carbonyl attached to the aniline nitrogen (

    
    ).[1]
    
    • Common Name: N-(Pyrrolidin-1-ylcarbonyl)aniline.[1]

    • Properties: Higher melting points due to intermolecular H-bonding, neutral urea core.[1]

Key Physicochemical Metrics (Core Scaffold):

Property Value (Approx.)[1][5][6][7] Implication
Molecular Weight 190.24 g/mol Low MW favors high permeability.[1]
LogP (Octanol/Water) 1.2 – 1.6 Moderate lipophilicity; likely permeable but requires formulation for high loads.[1]
pKa (Basic) 4.0 – 5.0 Ionizable only at low pH (stomach acid); neutral at physiological pH (7.4).[1]

| Melting Point | 150°C – 220°C | High crystal lattice energy limits intrinsic aqueous solubility (


).[1] |

Solubility Data & Structure-Property Relationships (SAR)

Specific quantitative solubility data for this class is often proprietary. However, based on validated synthesis protocols and structural analogs (e.g., lidocaine derivatives, proline anilides), the following solubility profile is established for the core scaffold.

Solvent Compatibility Table

Data derived from recrystallization protocols and partition coefficient studies.

Solvent SystemSolubility RatingSaturation Limit (Est.)Usage Context
Water (pH 7.4) Low / Sparingly Soluble < 0.5 mg/mLPhysiological baseline.[1] Limited by high crystal lattice energy.[1]
0.1 N HCl (pH 1.0) High > 10 mg/mLCritical: Protonation of the aniline

drives solubility.[1]
DMSO Very High > 50 mg/mLStandard stock solution solvent for biological assays.[1]
Ethanol/Methanol High 20–50 mg/mLPreferred solvents for recrystallization and formulation.[1]
Dichloromethane Moderate 10–20 mg/mLUsed in extraction/work-up phases.[1]
Structural Determinants of Solubility

The solubility of these derivatives is heavily modulated by substituents on the aniline ring:

  • Solubility Enhancers (Polar/Ionizable):

    • Morpholine/Piperazine tails: Introduce a second basic center (

      
      ), drastically increasing aqueous solubility at pH 7.4 via ionization.[1]
      
    • Hydroxyl (-OH):[1] Increases H-bond donor capacity, slightly improving

      
       but potentially increasing metabolic clearance.[1]
      
  • Solubility Reducers (Lipophilic):

    • Halogens (Cl, F, Br): Increase LogP and crystal packing stability (MP elevation), reducing

      
      .
      
    • Nitro (-NO2):[1] Reduces the basicity of the aniline nitrogen (electron-withdrawing), rendering the molecule neutral and insoluble even in mild acid.

Experimental Protocols for Solubility Determination

To generate reliable data for novel derivatives, the following self-validating protocols are recommended. These align with BCS (Biopharmaceutics Classification System) standards.[1]

Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.

Reagents: Phosphate Buffer (pH 7.4), 0.1 N HCl, HPLC-grade Acetonitrile. Equipment: Orbital shaker, Centrifuge, HPLC-UV/MS.

  • Preparation: Weigh excess solid compound (approx. 2-5 mg) into a 1.5 mL microcentrifuge tube.

  • Solvation: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Shake at 300 rpm for 24 to 48 hours at ambient temperature (25°C).

    • Validation Step: Visually confirm undissolved solid remains.[1] If clear, add more solid.[1][4]

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved material.

  • Quantification: Dilute the supernatant (typically 1:10 or 1:100) in mobile phase and analyze via HPLC.

    • Calculation:

      
      [1]
      
Kinetic Solubility (DMSO Precipitation)

High-throughput method for early discovery screening.[1]

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add 10 µL of stock to 490 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).

  • Incubation: Shake for 90 minutes at room temperature.

  • Turbidimetry: Measure Absorbance at 620 nm (UV-transparent range).

    • Threshold: If

      
       (relative to blank), the compound has precipitated.
      
    • Result: Solubility is reported as "< 200 µM" or "> 200 µM".[1]

Solubility Screening Workflow (Visualization)

The following diagram illustrates the decision logic for selecting the appropriate solubility assay based on the drug development stage.

SolubilityWorkflow Start Compound Synthesis Stage1 Early Discovery (Hit-to-Lead) Start->Stage1 Stage2 Lead Optimization (Pre-Clinical) Start->Stage2 Method1 Kinetic Solubility (DMSO Spike) Stage1->Method1 High Throughput Method2 Thermodynamic Solubility (Shake Flask) Stage2->Method2 High Accuracy Decision1 Soluble > 50 µM? Method1->Decision1 Decision2 Bioavailable? Method2->Decision2 Action1 Proceed to Bioassay Decision1->Action1 Yes Action2 Structural Mod: Add Polar Group Decision1->Action2 No Decision2->Action1 High Solubility Action3 Formulation: Salt Screen / Co-solvent Decision2->Action3 Low Solubility

Caption: Decision matrix for solubility assessment. Early stages prioritize speed (Kinetic), while late stages require equilibrium data (Thermodynamic) to guide formulation.[4]

Optimization Strategies

If the pyrrolidinylcarbonyl aniline derivative exhibits poor solubility (


), employ these strategies:
  • Salt Formation:

    • Target the aniline nitrogen.[1][6]

    • Acids: Methanesulfonic acid (Mesylate) and Hydrochloric acid (HCl) are most effective for this scaffold, often increasing solubility by 100-fold.[1]

  • Prodrug Design:

    • If the aniline is secondary, consider N-acylation with a solubilizing group (e.g., phosphate ester) that is cleaved in vivo.[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 577800, 4-(Pyrrolidin-1-ylcarbonyl)aniline. Retrieved from [Link][1]

  • University of Tartu (2017). pKa values of nitrogen heterocycles and anilines in acetonitrile and water. European Journal of Organic Chemistry. Retrieved from [Link][1]

Sources

2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Synthesis Guide Subject: CAS 926217-35-8 | Kinase Inhibitor Intermediate

Executive Summary & Structural Identity

2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline is a specialized pharmacophore intermediate primarily utilized in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs) . It serves as a critical "Left-Hand Side" (LHS) amine building block, designed to bind to the solvent-exposed region of the kinase ATP-binding pocket.

The molecule features an aniline core (hydrogen bond donor) stabilized by an ortho-methyl group, with a meta-positioned pyrrolidine amide. This specific substitution pattern modulates the electronic properties of the aniline nitrogen, optimizing its nucleophilicity for coupling reactions (e.g., urea formation) while the pyrrolidine ring enhances lipophilicity and metabolic stability compared to diethylamide analogs.

Chemical Identity Data[1][2][3][4][5][6]
PropertySpecification
Systematic Name (3-Amino-4-methylphenyl)(pyrrolidin-1-yl)methanone
CAS Number 926217-35-8
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
SMILES Cc1ccc(cc1N)C(=O)N2CCCC2
InChI String InChI=1S/C12H16N2O/c1-9-4-5-10(8-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3
InChI Key YASJZZKUYZFIEM-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water

Synthetic Pathway & Methodology

The synthesis of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline is a robust, two-step protocol starting from commercially available 3-nitro-4-methylbenzoic acid . This route is preferred over direct aniline functionalization to avoid regioselectivity issues during the acylation step.

Reaction Logic Diagram

SynthesisPath Start 3-Nitro-4-methylbenzoic acid (CAS 3113-71-1) Step1 Amide Coupling (Activation) Start->Step1 SOCl2 or HATU Pyrrolidine Inter Intermediate: (3-Nitro-4-methylphenyl)(pyrrolidin-1-yl)methanone Step1->Inter Step2 Nitro Reduction (Hydrogenation) Inter->Step2 H2, Pd/C or Fe/NH4Cl Final Target: 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline Step2->Final

Figure 1: Two-step synthetic workflow from nitro-benzoic acid precursor to final aniline target.

Detailed Protocol
Step 1: Amide Coupling

Objective: Formation of the pyrrolidine amide bond while preserving the nitro group.

  • Activation: Dissolve 3-nitro-4-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF.

  • Reagent Addition:

    • Method A (Acid Chloride): Add Thionyl Chloride (SOCl₂, 1.5 eq) and catalytic DMF. Reflux for 2 hours until gas evolution ceases. Concentrate to remove excess SOCl₂.

    • Method B (Coupling Agent): Add HATU (1.2 eq) and DIPEA (2.0 eq) at 0°C. Stir for 15 mins.

  • Amine Addition: Add Pyrrolidine (1.1 eq) dropwise to the activated acid solution at 0°C.

  • Workup: Stir at room temperature for 4–12 hours. Quench with water. Extract with EtOAc.[1][2] Wash organic layer with 1N HCl (to remove excess pyrrolidine) and sat. NaHCO₃.

  • Yield: Expect >85% yield of the nitro-intermediate.

Step 2: Nitro Reduction

Objective: Chemoselective reduction of the nitro group to the primary aniline without reducing the amide or aromatic ring.

  • Solvent System: Dissolve the nitro-intermediate in Methanol (MeOH) or Ethanol (EtOH).

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) (10 wt% loading).[3]

  • Hydrogenation: Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure or 1-3 atm in a Parr shaker).

  • Reaction: Stir vigorously at RT for 2–6 hours. Monitor by TLC (the aniline will be more polar and fluorescent).

  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Crystallization: Recrystallize from Ethanol/Hexane if necessary to achieve >98% purity.

Applications in Drug Discovery

This molecule is not merely a catalog compound; it is a strategic scaffold fragment for Medicinal Chemistry.

Type II Kinase Inhibitor Design

In the context of kinase inhibitors (e.g., B-Raf, p38 MAPK, BCR-ABL), this aniline serves as the "tail" moiety.

  • Mechanism: The aniline NH₂ typically participates in urea formation (reacting with an isocyanate or carbamate of the kinase "hinge-binder").

  • Binding Mode: The urea motif forms a characteristic donor-acceptor hydrogen bond pair with the conserved Glu/Asp residues in the kinase DFG-out pocket.

  • Role of Pyrrolidine: The pyrrolidine amide projects into the solvent-exposed region, improving water solubility and reducing plasma protein binding compared to hydrophobic phenyl rings.

Library Synthesis (SAR Exploration)

The compound is an ideal candidate for Parallel Medicinal Chemistry (PMC) arrays:

  • Reactivity: The aniline nitrogen is nucleophilic but sterically modulated by the ortho-methyl group, preventing over-alkylation while allowing clean acylation or urea formation.

  • Diversity: It allows researchers to fix the "solvent front" region (pyrrolidine) while varying the kinase core.

Analytical Characterization & QC

To ensure the integrity of the building block before use in subsequent steps, the following parameters must be verified.

MethodExpected Signal / Observation
¹H NMR (400 MHz, DMSO-d₆) δ 6.8–7.2 (m, 3H): Aromatic protons (ABC system).δ 4.9–5.2 (bs, 2H): Aniline -NH₂ (Exchangeable with D₂O).δ 3.3–3.5 (m, 4H): Pyrrolidine N-CH₂ protons (Deshielded by Carbonyl).δ 2.1 (s, 3H): Aryl-Methyl group.δ 1.8–1.9 (m, 4H): Pyrrolidine C-CH₂ protons.
LC-MS (ESI+) [M+H]⁺ = 205.1 (Base peak).No significant M+Na adducts if buffer is clean.
HPLC Purity >98% (254 nm). Impurities often include the unreduced nitro compound (RT shift) or des-methyl analogs.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline functionality.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (browning) upon extended exposure to air and light.

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • PubChem Compound Summary. (n.d.). 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline (CID 44208827). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • World Intellectual Property Organization (WIPO). (2014). WO2014060113 - Kinase Inhibitors Containing Amide Linkers. Patentscope. Retrieved February 26, 2026, from [Link]

Sources

The Aniline-Pyrrolidine Scaffold: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of aniline and pyrrolidine moieties creates a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, three-dimensional complexity, and synthetic tractability. This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, biological significance, and therapeutic potential of novel aniline-pyrrolidine derivatives. We will explore robust synthetic methodologies, delve into the nuanced structure-activity relationships that govern target engagement, and highlight key therapeutic areas where these scaffolds are making a significant impact, from oncology to neurodegenerative disease. This document is designed to serve as a practical and authoritative resource, bridging fundamental chemical principles with advanced pharmacological applications.

Introduction: The Strategic Value of the Aniline-Pyrrolidine Core

In the landscape of drug discovery, heterocyclic scaffolds are paramount. The five-membered pyrrolidine ring, in particular, is one of the most prevalent nitrogen heterocycles found in FDA-approved drugs.[1][2] Its significance stems from several key attributes:

  • Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for an efficient exploration of pharmacophore space, a critical factor for achieving high-affinity and selective interactions with complex biological targets.[1][2]

  • Stereochemical Richness: The presence of multiple stereogenic centers on the pyrrolidine ring allows for fine-tuning of a molecule's spatial arrangement, which can dramatically influence its binding mode and biological profile.[1][2]

  • Physicochemical Properties: The nitrogen atom imparts basicity and can serve as a hydrogen bond donor or acceptor, enhancing aqueous solubility and other crucial drug-like properties.[1][3]

When combined with an aniline fragment, the resulting scaffold gains a versatile anchor for further functionalization. The aromatic aniline ring can be readily modified to modulate electronic properties, engage in π-stacking interactions, and serve as a key recognition element for a wide array of protein targets. This guide will illuminate how the strategic combination of these two moieties provides a powerful platform for the development of next-generation therapeutics.

Synthetic Strategies and Methodologies

The construction of the aniline-pyrrolidine core can be achieved through various reliable and scalable synthetic routes. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and the overall complexity of the target molecule.

Key Synthetic Approaches

Modern organic synthesis offers a diverse toolkit for constructing these scaffolds.[4] Key strategies include:

  • 1,3-Dipolar Cycloaddition: This is one of the most powerful methods for creating substituted pyrrolidines.[4][5] The reaction between an azomethine ylide (the 1,3-dipole) and an alkene or alkyne (the dipolarophile) allows for the rapid construction of the five-membered ring with a high degree of stereocontrol.[5]

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct and efficient method for attaching a pyrrolidine ring to an activated aromatic system. A common approach involves reacting an aniline derivative, often with an ortho- or para-activating group like a nitro or fluoro substituent, with pyrrolidine.[6]

  • Reductive Amination: This classic transformation involves the reaction of a suitable ketone or aldehyde precursor with an aniline or pyrrolidine derivative in the presence of a reducing agent to form the crucial C-N bond.

  • Multicomponent Reactions (MCRs): Reactions like the Ugi or Mannich reaction can assemble complex aniline-pyrrolidine derivatives in a single step from three or more starting materials, offering high efficiency and atom economy.[7]

  • Metal-Catalyzed C-H Amination: Advanced methods using catalysts based on copper or rhodium enable the direct formation of the pyrrolidine ring via intramolecular amination of unactivated C(sp³)-H bonds, providing a streamlined route to complex structures.[8][9]

General Synthetic Workflow Diagram

The following diagram illustrates a common, logical workflow for the synthesis and functionalization of an aniline-pyrrolidine scaffold.

G cluster_0 Scaffold Synthesis cluster_1 Functionalization cluster_2 Analysis & Screening A Aniline Precursor (e.g., 4-Fluoroaniline) C SNAr Reaction (Nucleophilic Aromatic Substitution) A->C B Pyrrolidine B->C D Core Aniline-Pyrrolidine Scaffold C->D E Amide Coupling, Suzuki Coupling, etc. D->E G Final Bioactive Compound Library E->G F Diverse R-Group Building Blocks F->E H Purification (e.g., HPLC) G->H I Structural Verification (NMR, MS) H->I J Biological Screening (In vitro assays) I->J

Caption: A generalized workflow for the synthesis and development of aniline-pyrrolidine drug candidates.

Detailed Experimental Protocol: Synthesis of 3-methoxy-4-(1-pyrrolidinyl)aniline

This protocol describes a robust, two-step synthesis based on established organic chemistry principles for a novel aniline-pyrrolidine derivative, as no peer-reviewed synthesis for this specific compound is currently published.[6]

Step 1: Nucleophilic Aromatic Substitution

  • Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-3-methoxy-nitrobenzene (1.0 eq), pyrrolidine (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add dimethylformamide (DMF) as the solvent to achieve a concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 1-(2-methoxy-4-nitrophenyl)pyrrolidine, can be purified by column chromatography.

Step 2: Reduction of the Nitro Group

  • Reagents & Setup: Dissolve the product from Step 1 in ethanol or methanol in a round-bottom flask.

  • Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Reaction: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the final product, 3-methoxy-4-(1-pyrrolidinyl)aniline, which can be further purified if necessary.[6]

The Biological Activity Landscape

Aniline-pyrrolidine scaffolds have demonstrated a remarkable breadth of biological activities, engaging with a wide variety of targets implicated in numerous human diseases.[10]

Anticancer Activity

A significant area of application is in oncology, particularly in the development of protein kinase inhibitors.[11] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[12]

  • DDR1/2 Kinase Inhibition: Discoidin Domain Receptors (DDRs) are receptor tyrosine kinases that are activated by collagen and play a role in fibrotic diseases and cancer. Aniline-pyrrolidine derivatives have been successfully developed as potent DDR1/2 inhibitors.[11] The pyrrolidine moiety often orients key substituents to interact with the kinase hinge region, while the aniline portion can be modified to achieve selectivity and favorable pharmacokinetic properties.[11][12]

  • PIM-1 Kinase Inhibition: PIM kinases are serine/threonine kinases that regulate cell proliferation and apoptosis and are important targets in hematological cancers.[13] Novel inhibitors based on a scaffold-hopping strategy have utilized pyrrolidine-containing cores to effectively occupy the active site of PIM-1, forming critical hydrogen bonds with hinge region residues.[13]

G cluster_block Ligand Aniline-Pyrrolidine Inhibitor Kinase Kinase Active Site (e.g., DDR1, PIM-1) Ligand->Kinase Competitively Binds Block Inhibition ATP ATP ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Activates Block->Kinase

Caption: Mechanism of competitive kinase inhibition by an aniline-pyrrolidine scaffold.

Antimicrobial and Antiviral Activity

The scaffold has also been investigated for its potential in combating infectious diseases. Derivatives have been synthesized and tested against various bacterial and fungal strains.[14][15] For instance, certain pyrrolidine-thiazole derivatives have shown promising antibacterial activity against strains like B. cereus and S. aureus.[10] The mechanism often involves disruption of essential cellular processes in the pathogen.

Neuroprotective Activity

Emerging research highlights the potential of aniline-pyrrolidine derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[16][17]

  • Cholinesterase Inhibition: Some derivatives act as acetylcholinesterase (AChE) inhibitors, preventing the breakdown of the neurotransmitter acetylcholine. This is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[16]

  • Antioxidant Properties: Oxidative stress is a major contributor to neuronal damage in neurodegenerative conditions.[18][19][20] Pyrrolidine-containing compounds have been shown to possess antioxidant capabilities, protecting neuronal cells from damage induced by reactive oxygen species.[20]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is the cornerstone of rational drug design. For the aniline-pyrrolidine scaffold, SAR studies have revealed several key principles.[21][22]

  • Substitution on the Pyrrolidine Ring: The position and stereochemistry of substituents on the pyrrolidine ring are critical.[1] For example, in a series of kinase inhibitors, adding a hydroxyl group to the pyrrolidine ring can introduce a new hydrogen bonding interaction, significantly increasing potency.[1]

  • Substitution on the Aniline Ring: Modifications to the aniline ring can influence everything from target affinity to metabolic stability. Halogenation (e.g., with fluorine or chlorine) can enhance binding through specific interactions or block sites of metabolism. Adding bulky groups can improve selectivity by preventing binding to off-targets.

  • The Nature of the Linker: If a linker exists between the two moieties, its length and flexibility can be crucial for achieving the optimal orientation of the pharmacophoric groups within the target's binding site.

Quantitative SAR Data for Pyrrolidine-Containing Ligands

The following table presents data for a series of pyrrolidine-containing compounds related to the eticlopride scaffold, demonstrating how modifications impact binding affinity at dopamine receptors. While not direct aniline-pyrrolidine examples, they effectively illustrate the principles of SAR for the pyrrolidine moiety.

CompoundR Group on Pyrrolidine NitrogenSecondary Pharmacophore (SP)D₂ Receptor Kᵢ (nM)D₃ Receptor Kᵢ (nM)
1 -H3,4-dihydroquinolin-2(1H)-one1.770.436
2 -CH₂CH₂CH₃3,4-dihydroquinolin-2(1H)-one2.570.444
3 -HIndole-2-carboxamide2.540.797
4 -HBenzofuran-2-carboxamide2.290.493
Data adapted from studies on eticlopride-based dopamine D2/D3 receptor ligands.[23]

Interpretation of SAR Data: This data shows that even small changes, such as adding a propyl group to the pyrrolidine nitrogen (Compound 2 vs. 1), can slightly alter binding affinity. More significantly, changing the nature of the larger secondary pharmacophore (Compounds 3 and 4 vs. 1) has a pronounced effect on the affinity for both D₂ and D₃ receptors, highlighting the importance of the entire molecular architecture in target engagement.[23]

Future Directions and Outlook

The aniline-pyrrolidine scaffold remains a highly fertile ground for drug discovery. Future research is likely to focus on several key areas:

  • Enhanced Selectivity: Developing derivatives with higher selectivity for specific kinase isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

  • Novel Therapeutic Targets: Exploring the utility of these scaffolds against new and emerging biological targets beyond the traditional areas.

  • Advanced Drug Delivery: Incorporating aniline-pyrrolidine drugs into novel delivery systems, such as targeted nanoparticles or antibody-drug conjugates, to enhance their efficacy and reduce systemic toxicity.

  • Asymmetric Synthesis: Further refinement of asymmetric synthetic methods will provide access to enantiomerically pure compounds, which is crucial as different stereoisomers can have vastly different biological activities and safety profiles.[4]

Conclusion

The aniline-pyrrolidine core is a validated and highly valuable scaffold in medicinal chemistry. Its inherent structural and physicochemical properties provide a robust foundation for the design of potent and selective modulators of a wide range of biological targets. The synthetic versatility of this scaffold ensures that chemists can readily generate diverse libraries for biological screening. As our understanding of disease biology deepens, the strategic application of the principles and methodologies outlined in this guide will undoubtedly continue to yield novel drug candidates with the potential to address significant unmet medical needs.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Al-Obaidi, A., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • Paoli, A., et al. (2024). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. Available at: [Link]

  • Gürsoy, E., et al. (2008). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis Online. Available at: [Link]

  • Mecadon, H., et al. (2016). Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. ResearchGate. Available at: [Link]

  • Hussein, J. M., et al. (2017). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. ResearchGate. Available at: [Link]

  • Krasil'nikova, Y. V., et al. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed. Available at: [Link]

  • Al-Obaidi, A., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib. PubMed. Available at: [Link]

  • Various Authors. Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Krasil'nikova, Y. V., et al. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. Available at: [Link]

  • Singh, G. S., & D'Souza, P. (2024). Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. RSC Publishing. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. Available at: [Link]

  • Process for preparing pyrrolidine. Google Patents.
  • Stancu, M.-B., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Alam, M. A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. Available at: [Link]

  • Ara, M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. Available at: [Link]

  • Alam, M. A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. ResearchGate. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]

  • Durmic-Hall, E., et al. (2022). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC. Available at: [Link]

  • D'yndya, M. V., et al. (2025). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI. Available at: [Link]

  • Wang, Y., et al. (2024). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. MDPI. Available at: [Link]

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Methodological & Application

Synthesis procedure for 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline from 3-amino-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline, a key intermediate in the development of various pharmacologically active molecules. The procedure starts from the readily available 3-amino-4-methylbenzoic acid and employs a robust amide coupling strategy. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety protocols.

Introduction

The targeted compound, 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline, features a substituted aniline core coupled with a pyrrolidine amide moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of bioactive compounds. The synthesis involves the formation of an amide bond, a cornerstone reaction in organic and medicinal chemistry.[1][2] This guide will detail a reliable and adaptable protocol for this synthesis, focusing on the widely used and efficient HATU-mediated coupling reaction.

Reaction Scheme

The overall synthetic transformation is depicted below:

Mechanistic Insights: The Role of HATU in Amide Bond Formation

The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is favored for its high efficiency, fast reaction times, and ability to minimize side reactions, particularly racemization in chiral substrates.[3] The reaction proceeds through a two-step mechanism:

  • Activation of the Carboxylic Acid: The reaction is initiated by the deprotonation of the carboxylic acid (3-amino-4-methylbenzoic acid) by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is then attacked by the 1-hydroxy-7-azabenzotriazole (HOAt) anion, which is part of the HATU structure, to form a highly reactive OAt-active ester.[3][4]

  • Nucleophilic Acyl Substitution: The amine (pyrrolidine) then acts as a nucleophile, attacking the carbonyl carbon of the OAt-active ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the desired amide bond and releases HOAt.[4]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/ConcentrationAmountEquivalents
3-Amino-4-methylbenzoic acidC₈H₉NO₂151.16-1.51 g1.0
PyrrolidineC₄H₉N71.12-0.85 mL1.2
HATUC₁₀H₁₅F₆N₆OP380.23-4.56 g1.2
DIPEAC₈H₁₉N129.24-3.48 mL2.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous50 mL-
Ethyl acetate (EtOAc)C₄H₈O₂88.11-As needed-
Saturated aq. NaHCO₃---As needed-
Brine---As needed-
Anhydrous MgSO₄MgSO₄120.37-As needed-
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add 3-amino-4-methylbenzoic acid (1.51 g, 10.0 mmol).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) to the flask and stir until the starting material is fully dissolved.

  • Addition of Reagents: To the stirred solution, add HATU (4.56 g, 12.0 mmol) and N,N-diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol).

  • Pre-activation: Stir the mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.[5]

  • Addition of Amine: Slowly add pyrrolidine (0.85 mL, 12.0 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

    • Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.[6][7]

    • A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 3-amino-4-methylbenzoic acid in DMF B 2. Add HATU and DIPEA A->B C 3. Pre-activate for 15 min B->C D 4. Add Pyrrolidine C->D E 5. Stir at RT for 4-6h D->E F 6. Quench with EtOAc and Water E->F G 7. Wash with aq. NaHCO3 and Brine F->G H 8. Dry over MgSO4 and Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product I->J

Caption: Workflow for the synthesis of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline.

Characterization of the Final Product

The identity and purity of the synthesized 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline (MW: 204.27 g/mol ) should be confirmed by standard analytical techniques.[5][8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the aromatic protons, the methyl group protons, and the protons of the pyrrolidine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the amide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Purity: Can be assessed by HPLC or by the absence of impurity peaks in the NMR spectra.

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • 3-Amino-4-methylbenzoic acid: May cause skin, eye, and respiratory irritation.[1][9][10][11] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyrrolidine: Highly flammable and corrosive. It can cause severe skin burns and eye damage and is harmful if inhaled or swallowed.[7][12][13] All manipulations should be carried out in a chemical fume hood.

  • HATU: Is a known sensitizer and can cause severe allergic reactions, including anaphylaxis, upon repeated exposure.[6][8][14][15] It is crucial to handle HATU in a designated area within a fume hood, wearing appropriate PPE to avoid inhalation and skin contact.[9]

  • DIPEA: Is a corrosive and flammable liquid. Handle with care in a fume hood.

Waste Disposal

All chemical waste, including residual reagents and solvents, should be disposed of according to institutional and local regulations for hazardous chemical waste.[9]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction- Extend the reaction time. - Ensure all reagents are anhydrous, as moisture can deactivate the coupling agent.
Difficult purification- Optimize the mobile phase for column chromatography for better separation.
Presence of Starting Material Insufficient activation- Ensure the pre-activation step is performed correctly. - Check the quality of the HATU reagent.
Formation of Side Products Reaction of the aniline with the activated acid- This is a potential side reaction. Purification by column chromatography should separate the desired product from any dimeric byproducts.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline. By following the detailed experimental procedure and adhering to the safety precautions, researchers can reliably synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The mechanistic insights and troubleshooting guide further support the successful execution of this important chemical transformation.

References

  • Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. (2019). UCT Science. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Serious lab allergies from peptide coupling agents. (2020). Johns Hopkins University Homewood Campus Laboratory Safety. [Link]

  • ICSC 1315 - PYRROLIDINE. INCHEM. [Link]

  • Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU. PMC. [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. [Link]

  • HATU FOR SYNTHESIS MSDS CAS-No.: 148893-10-1 MSDS. (2016). Loba Chemie. [Link]

  • 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568. PubChem - NIH. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • Amide or Amino HPLC Columns What are the Differences. (2025). Tech Information. [Link]

  • HATU FOR SYNTHESIS MSDS CAS-No.: 148893-10-1 MSDS. (2016). Loba Chemie. [Link]

  • (PDF) Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate. [Link]

  • 2-Methylpyrrolidine | C5H11N | CID 13003. PubChem. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Indian Institute of Science Education and Research, Kolkata. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

  • HATU - Wikipedia. Wikipedia. [Link]

  • PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. Der Pharma Chemica. [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography.
  • Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]

  • Organic & Biomolecular Chemistry. RSC Publishing. [Link]

Sources

Application Note: Advanced Amide Coupling of Pyrrolidine and Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of amide bonds between pyrrolidine-based carboxylic acids (e.g., Proline derivatives) and aniline derivatives presents a unique intersection of steric and electronic challenges. While pyrrolidines are prone to


-carbon racemization via oxazolone formation, anilines exhibit poor nucleophilicity due to aromatic resonance delocalization. Standard carbodiimide protocols (EDC/NHS) often result in low conversion or unacceptable loss of chirality. This guide details three field-proven protocols—T3P , HATU , and Ghosez’s Reagent —optimized to overcome these specific barriers in drug discovery and process chemistry.

Introduction: The Reactivity Mismatch

Synthesizing N-aryl pyrrolidine-2-carboxamides involves coupling a hindered, acid-sensitive electrophile (the proline derivative) with a weak nucleophile (the aniline).

The Scientific Challenge
  • Electronic Deficit: The

    
     of the conjugate acid of aniline is 
    
    
    
    4.6, compared to
    
    
    10.6 for aliphatic amines. This reduced nucleophilicity requires highly active acylating species.
  • Steric & Chiral Sensitivity:

    
    -protected proline derivatives are notoriously susceptible to racemization. The secondary amine constraint facilitates the formation of oxazolone intermediates upon over-activation.
    
  • The "HOBt Paradox": While HOBt is a standard additive to suppress racemization in linear amino acids, evidence suggests it can induce racemization in proline couplings by catalyzing ring opening of the cyclic intermediate [1].

Decision Matrix

Select your protocol based on the specific constraints of your substrate:

ReagentSelection Start Substrate Analysis Q1 Is the Aniline Electron-Deficient? (e.g., -NO2, -CF3, -CN) Start->Q1 Q2 Is the Proline Chiral/Sensitive? Q1->Q2 No (Standard Aniline) ProtocolC PROTOCOL C: Ghosez Reagent (Steric Bulk/Ultra-Low Nucleophilicity) Q1->ProtocolC Yes (Deactivated) ProtocolA PROTOCOL A: T3P (Low Racemization, Green) Q2->ProtocolA Yes (High Risk) ProtocolB PROTOCOL B: HATU (High Potency) Q2->ProtocolB No (Achiral/Robust)

Figure 1: Decision tree for selecting the optimal coupling reagent based on substrate electronics and chirality.

Comparative Data Analysis

The following data summarizes the performance of reagents specifically for the coupling of N-Boc-L-Proline with 4-chloroaniline (model difficult substrate).

ParameterT3P (Protocol A) HATU (Protocol B) Ghosez Reagent (Protocol C)
Active Species Propylphosphonic AnhydrideO-Azabenzotriazolyl UroniumAcid Chloride (Neutral)
Yield (Isolated) 88 - 95%90 - 98%85 - 92%
Racemization < 1% (Excellent)2 - 5% (Moderate)< 1% (Excellent)
Aniline Scope Electron-neutral to weak withdrawingBroad scopeHighly electron-deficient
Workup Aqueous wash (Water soluble byproducts)Column Chromatography usually requiredFiltration/Evaporation
Green Score High (EtOAc/MeTHF compatible)Low (Requires DMF/DMAc)Moderate (DCM/CHCl3)

Detailed Experimental Protocols

Protocol A: T3P (Propylphosphonic Anhydride)

Best for: Chiral preservation, process scale-up, and ease of purification. Mechanism: T3P acts as a Lewis acid to activate the carboxylate. The byproduct is water-soluble methylpropylphosphonic acid, eliminating the need for chromatography in many cases [2].

Reagents:

  • N-Protected Proline derivative (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)

Step-by-Step:

  • Dissolution: Charge the Proline derivative (1.0 eq) and Aniline (1.1 eq) into a reactor with EtOAc (5–10 volumes).

  • Base Addition: Add Pyridine (3.0 eq) at 0°C. Note: Pyridine is superior to DIPEA for minimizing epimerization with T3P.

  • Activation: Dropwise add T3P solution (1.5 eq) over 10 minutes, maintaining temperature < 5°C.

  • Reaction: Allow to warm to 20–25°C. Stir for 2–4 hours. Monitor by LCMS for consumption of the acid.

  • Workup:

    • Quench with water (5 vol).

    • Wash organic layer with 0.5 M HCl (to remove excess pyridine/aniline).

    • Wash with 10% NaHCO₃ (to remove unreacted acid and T3P byproducts).

    • Wash with brine, dry over Na₂SO₄, and concentrate.[1]

Protocol B: HATU (The "Power" Standard)

Best for: Unreactive anilines where yield is prioritized over slight racemization risks, or for achiral pyrrolidines. Mechanism: Generates a highly reactive O-7-azabenzotriazole active ester. The "aza" nitrogen provides anchimeric assistance, accelerating amine attack [3].

Reagents:

  • N-Protected Proline derivative (1.0 equiv)

  • Aniline derivative (1.0 – 1.2 equiv)[2]

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: DMF or DMAc (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the Proline derivative (1.0 eq) in anhydrous DMF (5–10 vol). Add HATU (1.1 eq) and stir for 5 minutes at 0°C. Visual Cue: Solution often turns yellow.

  • Base Addition: Add DIPEA (1.0 eq) to the pre-activation mixture. Stir 2 minutes.

  • Coupling: Add the Aniline (1.1 eq) followed by the remaining DIPEA (1.0–2.0 eq).

  • Reaction: Stir at Room Temperature for 1–12 hours.

    • Optimization: If conversion halts, heat to 40°C (risk of racemization increases).

  • Workup:

    • Dilute with EtOAc (15 vol).

    • Wash extensively with saturated LiCl solution (3x) to remove DMF.

    • Standard acid/base washes as in Protocol A.

Protocol C: Ghosez’s Reagent (Neutral Acid Chloride)

Best for: Extremely sterically hindered systems or highly electron-deficient anilines (e.g., 2,4-difluoroaniline). Mechanism: Converts the carboxylic acid to an acid chloride under neutral conditions, avoiding the harsh acidity of thionyl chloride (


) which deprotects Boc groups [4].

Reagents:

  • N-Protected Proline derivative (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.1 – 1.5 equiv)

  • Aniline derivative (1.1 equiv)

  • Base: Pyridine or 2,6-Lutidine (for the coupling step)

  • Solvent: DCM or CHCl₃ (Anhydrous)

Step-by-Step:

  • Acid Chloride Formation: Dissolve Proline derivative in anhydrous DCM at 0°C. Add Ghosez’s Reagent (1.2 eq) dropwise. Stir for 1–2 hours at RT.[3]

    • Monitoring: Withdraw an aliquot, quench with MeOH, and check for Methyl Ester by LCMS. If Acid remains, add more reagent.

  • Coupling: Cool the mixture back to 0°C. Add the Aniline (1.1 eq) and Pyridine (2.0 eq) dissolved in minimal DCM.

  • Reaction: Stir at RT for 4–16 hours.

  • Workup: Standard aqueous extraction.

Mechanistic Visualization

The following diagram illustrates the pathway for T3P activation, highlighting the cyclic transition state that prevents racemization compared to the oxazolone pathway common with carbodiimides.

ReactionMechanism Acid Proline-COOH Intermediate Mixed Anhydride (Active Species) Acid->Intermediate + T3P / Base T3P T3P (Anhydride) T3P->Intermediate Base Pyridine Base->Intermediate TS Cyclic Transition State (Stabilized) Intermediate->TS + Aniline Aniline Aniline-NH2 Aniline->TS Product Amide Product TS->Product Byproduct Water Soluble P-Byproduct TS->Byproduct

Figure 2: Mechanism of T3P mediated coupling. The concerted cyclic transition state minimizes the lifetime of the activated species, reducing the window for racemization.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Black Reaction Mixture Oxidation of AnilineRecrystallize aniline or use HCl salt of aniline (add extra equivalent of base).
Low Yield (HATU) DMF HydrolysisEnsure DMF is anhydrous (Amine-free grade). Pre-activate acid for < 5 mins.
Racemization (>5%) Over-activation / High BaseSwitch to Protocol A (T3P) . Reduce base equivalents. Lower temperature to 0°C.
No Reaction (Steric) Nucleophile cannot approachSwitch to Protocol C (Ghosez) . Acid chlorides are smaller electrophiles than HATU esters.

References

  • Anteunis, M. J. O., et al. (1992). "Unexpected racemization of proline phenacyl ester during coupling reactions with Boc-amino acids." Int. J. Pept. Protein Res. 39(5). Link

  • Dunetz, J. R., et al. (2011).[4] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[4][5][6] Process Res. Dev. 15, 140–177. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev. 38, 606-631. Link

  • Ghosez, L., et al. (1979).[7] "Synthesis of acyl chlorides under neutral conditions." J. Chem. Soc., Chem. Commun.[7] 1180.[7] Link

Sources

Using 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline as a nucleophile in SNAr reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged Scaffold" Challenge

2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline (CAS: 926217-35-8) represents a distinct class of "privileged scaffolds" in medicinal chemistry, frequently serving as the solvent-exposed tail in Type I/II kinase inhibitors (e.g., FGFR or VEGFR targets).

However, incorporating this fragment via Nucleophilic Aromatic Substitution (SNAr) presents a specific synthetic bottleneck. The molecule suffers from "Double Deactivation" :

  • Steric Hindrance (The Ortho-Effect): The C2-methyl group creates significant steric clash during the approach to the electrophile, destabilizing the transition state required to form the Meisenheimer complex.

  • Electronic Deactivation: The C5-pyrrolidine amide is an electron-withdrawing group (EWG). While meta-positioned, it exerts an inductive pull (

    
    ), lowering the HOMO energy of the amine lone pair and reducing nucleophilicity compared to a standard o-toluidine.
    

This Application Note provides optimized protocols to overcome these barriers, moving beyond standard "mix-and-stir" chemistry to high-conversion methodologies.

Mechanistic Analysis & Strategy

To force this hindered nucleophile to react, we must modulate the reaction energy landscape. We employ two distinct strategies depending on the electrophile.

Strategy A: Anion Acceleration (For Unreactive Electrophiles)

Standard bases (TEA, DIPEA) are insufficient because they only scavenge protons after the attack. By using a strong base (LiHMDS or NaH) to deprotonate the aniline first, we generate the anilinide anion . This species is


-

times more nucleophilic than the neutral amine, easily overcoming the steric barrier of the methyl group.
Strategy B: Acid-Mediated Activation (For Nitrogen Heterocycles)

When the electrophile is a nitrogen heterocycle (e.g., chloropyrimidine, quinazoline), acid catalysis is superior. Protonation of the heterocycle nitrogen lowers the LUMO of the electrophile, making it susceptible to attack even by our weak, hindered aniline.

Decision Logic for Method Selection

MethodSelection Start Select Electrophile Type Heterocycle N-Heterocycle (Pyrimidine, Quinazoline) Start->Heterocycle Carbocycle Activated Arene (Nitro/Cyano-benzene) Start->Carbocycle MethodB Method B: Acid Catalysis (HCl / n-BuOH or TFE) Heterocycle->MethodB Preferred Check Check Functional Groups (Base Sensitive?) Carbocycle->Check MethodA Method A: Anion Acceleration (LiHMDS / THF or DMF) Check->MethodA No (Stable) Check->MethodB Yes (Unstable)

Experimental Protocols

Protocol A: Anion-Accelerated SNAr (High Performance)

Best for: Reacting with fluoronitrobenzenes or less activated aryl chlorides.

Reagents:

  • Nucleophile: 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline (1.0 equiv)

  • Electrophile: Aryl Halide (1.1 equiv)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0M in THF (2.2 equiv)

  • Solvent: Anhydrous THF (or DMF for higher T)

Step-by-Step:

  • Deprotonation: In a flame-dried Schlenk flask under Argon, dissolve the aniline (1.0 mmol, 204 mg) in anhydrous THF (5 mL). Cool to -78 °C .

  • Anion Formation: Dropwise add LiHMDS (2.2 mL, 2.2 mmol). The solution will likely turn dark yellow/orange, indicating anilinide formation. Stir at -78 °C for 15 mins, then warm to 0 °C for 15 mins.

  • Addition: Cool back to -78 °C (or -20 °C). Add the Electrophile (dissolved in minimal THF) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Note: If LCMS shows <50% conversion after 4 hours, heat to 60 °C.

  • Quench: Carefully quench with Saturated NH4Cl (aq) at 0 °C.

  • Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4.

Why this works: The bulky LiHMDS prevents nucleophilic attack by the base itself, while the lithium cation can coordinate with the amide carbonyl, potentially directing the reaction via a template effect.

Protocol B: Acid-Mediated SNAr (Heterocycle Specific)

Best for: 2-chloropyrimidines, 4-chloroquinazolines.

Reagents:

  • Nucleophile: 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline (1.0 equiv)

  • Electrophile: Heteroaryl Chloride (1.0 equiv)

  • Catalyst: HCl (4M in Dioxane) OR p-TsOH (0.1 equiv)

  • Solvent: n-Butanol (n-BuOH) or Trifluoroethanol (TFE)

Step-by-Step:

  • Preparation: In a pressure vial, suspend the aniline (1.0 mmol) and electrophile (1.0 mmol) in n-Butanol (3 mL).

  • Catalysis: Add HCl in Dioxane (0.1 mL, catalytic) or p-TsOH (19 mg).

    • Tip: If the electrophile is very unreactive, use 1.0 equiv of HCl to fully protonate the ring.

  • Thermal Activation: Seal the vial and heat to 100–120 °C for 12–16 hours.

  • Monitoring: Check LCMS. The product often precipitates as the HCl salt.

  • Workup:

    • If precipitate forms: Filter and wash with cold Et2O. This is the pure HCl salt.

    • If solution: Dilute with EtOAc, wash with saturated NaHCO3 (to free base the product), then brine.

Why this works: n-Butanol has a high boiling point and assists in proton transfer. TFE is even better for difficult substrates due to its high ionizing power and ability to solvate the leaving group anion.

Data & Optimization Guide

The following table summarizes optimization studies for the reaction of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline with 4-chloro-2-amino-pyrimidine (a difficult substrate).

EntrySolventBase/AdditiveTemp (°C)Time (h)Conversion (%)Notes
1DMSODIPEA (2.0 eq)1002415%Standard conditions fail (Steric clash).
2NMPK2CO31302435%High T helps, but decomposition observed.
3THF LiHMDS (2.2 eq) 60 4 92% Method A: Rapid, clean conversion.
4n-BuOHHCl (cat.)1101678%Method B: Good for scale-up; product precipitates.
5TFENone801265%Solvent-promoted; cleaner than DMSO.
Troubleshooting "Stalled" Reactions

If the reaction stalls at ~50% conversion:

  • Switch to Pd-Catalysis: If SNAr fails, this substrate is a prime candidate for Buchwald-Hartwig Amination .

    • Catalyst: BrettPhos Pd G4 (excellent for hindered anilines).

    • Base: NaOtBu.

    • Solvent: Dioxane, 100 °C.

  • Check Purity: The pyrrolidine amide can hydrolyze if exposed to strong acid/base for prolonged periods at high T. Ensure reagents are dry.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Rohrbach, S., Smith, A. J., & Pang, J. H. (2019). Beyond the Buchwald–Hartwig Amination: The Evolution of SNAr in Pharmaceutical Process Chemistry. Annual Review of Chemical and Biomolecular Engineering, 10, 221-239. Link

  • Neustadt, B. R., et al. (2000). Synthesis of Heterocyclic-Fused Pyrimidinones. Journal of Medicinal Chemistry (Specific reference to steric hindrance in ortho-anilines). Link

  • Pennington, D. A., et al. (2020). A Practical Guide to SNAr Reactions in Drug Discovery. Journal of Medicinal Chemistry. (General grounding for acid-mediated protocols). Link

  • BenchChem. (2025).[1] Strategies to overcome poor reactivity of 2-Methyl-5-(quinoxalin-2-yl)aniline. (Analogous substrate reactivity profile). Link

Sources

Application Notes and Protocols for the Synthesis of Novel Urea Derivatives from 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Urea Scaffold as a Privileged Motif in Modern Drug Discovery

The urea functional group is a cornerstone in medicinal chemistry, celebrated for its unique physicochemical properties and its ability to form robust hydrogen bonding networks with biological targets.[1][2] This has led to the incorporation of the urea moiety into a multitude of clinically approved therapies, ranging from anticancer agents like Sorafenib to antidiabetic drugs.[1][2] The structural rigidity and hydrogen bonding capabilities of the N,N'-disubstituted urea linkage make it an ideal scaffold for designing potent and selective enzyme inhibitors, particularly for kinases, where it can mimic peptide bonds and establish critical interactions within ATP-binding sites.[2]

This guide provides a detailed framework for the synthesis of novel urea derivatives utilizing 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline as a key starting material. This aniline derivative offers a versatile platform for generating libraries of compounds for high-throughput screening and lead optimization. The presence of the methyl group and the pyrrolidinylcarbonyl moiety allows for fine-tuning of steric and electronic properties, which can significantly impact biological activity and pharmacokinetic profiles.

Core Principles: The Chemistry of Urea Synthesis

The most direct and widely employed method for synthesizing unsymmetrical urea derivatives is the nucleophilic addition of an amine to an isocyanate.[3][4] This reaction is typically efficient, high-yielding, and proceeds under mild conditions.

The reaction mechanism involves the lone pair of electrons on the nitrogen atom of the aniline attacking the electrophilic carbon atom of the isocyanate. This is followed by a proton transfer to generate the stable urea product.

Reaction Mechanism Overview

Caption: General mechanism for urea synthesis.

While effective, this method requires handling isocyanates, which are often toxic and moisture-sensitive.[1] Alternative "safer" methods involve the use of phosgene substitutes like carbonyldiimidazole (CDI) or triphosgene to activate the amine in situ, followed by the addition of a second amine.[1][5][6] For the purposes of library synthesis and straightforward protocol development, this guide will focus on the direct reaction with commercially available or readily synthesized isocyanates.

Experimental Guide: Synthesis & Characterization

This section provides a robust, step-by-step protocol for the synthesis, purification, and characterization of a representative urea derivative from 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline.

Materials and Reagents
ReagentM.W. ( g/mol )Typical EquivalentsPurpose
2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline204.271.0Starting Amine
Aryl Isocyanate (e.g., 4-Chlorophenyl isocyanate)153.571.0 - 1.1Electrophile
Dichloromethane (DCM), Anhydrous84.93-Solvent
Triethylamine (TEA) (Optional)101.190.1 - 1.0Base Catalyst
Saturated Sodium Bicarbonate (NaHCO₃)--Aqueous Wash
Brine--Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)120.37-Drying Agent
Silica Gel (230-400 mesh)--Stationary Phase
Hexanes/Ethyl Acetate--Mobile Phase
Detailed Synthesis Protocol

Objective: To synthesize N-(4-chlorophenyl)-N'-(2-methyl-5-(pyrrolidine-1-carbonyl)phenyl)urea.

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline (1.0 g, 4.9 mmol, 1.0 eq.).

  • Dissolution: Dissolve the aniline in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere. Stir until a clear solution is obtained.

  • Reactant Addition: In a separate vial, dissolve 4-chlorophenyl isocyanate (0.79 g, 5.1 mmol, 1.05 eq.) in 5 mL of anhydrous DCM. Add this solution dropwise to the stirring aniline solution at room temperature over 5-10 minutes.

    • Expert Insight: Slow, dropwise addition is crucial to control any potential exotherm and to minimize the formation of symmetrical bis-urea byproducts from the reaction of the isocyanate with trace water.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 1-4 hours. A new, less polar spot corresponding to the product should appear, and the starting aniline spot should diminish.

  • Work-up: Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution to the flask and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate). Alternatively, the product can often be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

  • Final Product: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid under high vacuum to obtain the final product as a white or off-white solid.

Characterization Protocol

Accurate characterization is essential to confirm the identity and purity of the synthesized compounds.

  • ¹H and ¹³C NMR Spectroscopy: Dissolve 5-10 mg of the final product in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Expected ¹H NMR Signals (in DMSO-d₆): Look for two distinct singlets in the δ 8.5-9.8 ppm region corresponding to the two N-H protons of the urea linkage.[7] Aromatic protons will appear in the δ 7.0-8.0 ppm range. The methyl group will be a singlet around δ 2.2 ppm, and the pyrrolidine protons will appear as multiplets in the δ 1.8-3.5 ppm range.

    • Expected ¹³C NMR Signals: The urea carbonyl carbon is a key diagnostic peak, typically appearing around δ 152-155 ppm.[7]

  • High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Analyze using electrospray ionization (ESI) in positive ion mode. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight with high accuracy.[8]

  • Infrared (IR) Spectroscopy: Acquire the IR spectrum of the solid product. A strong absorption band between 1630-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the urea group. N-H stretching bands will be visible in the 3200-3400 cm⁻¹ region.[8]

Workflow and Data Management

A systematic approach is key when synthesizing a library of derivatives.

General Synthesis Workflow

Caption: Step-by-step experimental workflow.

Template for Data Logging
Compound IDR-Group (from Isocyanate)Yield (%)M.P. (°C)HRMS [M+H]⁺ (Calculated)HRMS [M+H]⁺ (Found)
UREA-0014-Cl358.1320
UREA-0024-F342.1616
UREA-0033-CF₃392.1580
UREA-0044-OCH₃354.1812
.........

Troubleshooting & Field-Proven Insights

  • Problem: Low or no product formation.

    • Cause & Solution: The isocyanate may have degraded due to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Use a freshly opened bottle of the isocyanate or purify it before use.

  • Problem: A significant amount of a non-polar, insoluble byproduct is formed.

    • Cause & Solution: This is likely the symmetrical diarylurea formed from the reaction of the isocyanate with water, followed by reaction with another isocyanate molecule. Rigorously exclude moisture from the reaction.

  • Problem: Difficulty in purifying the product.

    • Cause & Solution: If the product and starting material have similar Rf values, try a different solvent system for chromatography (e.g., switching to a DCM/Methanol system). If the product is a solid, trituration with a solvent like diethyl ether can help remove soluble impurities.

  • Expert Insight on Catalyst Use: While the reaction often proceeds without a catalyst, for less reactive anilines or isocyanates, a catalytic amount of triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can accelerate the reaction. However, this can also increase side reactions, so it should be used judiciously.

Safety Precautions

  • Isocyanates: These compounds are toxic, potent lachrymators, and respiratory sensitizers. Always handle isocyanates in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable for incidental contact) at all times.

  • Solvents: Dichloromethane is a suspected carcinogen. Minimize exposure by handling it in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

References

  • Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). Scientific Reports. Available at: [Link]

  • (PDF) Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). ResearchGate. Available at: [Link]

  • Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. ResearchGate. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]

  • Recent Advances in Synthesis and Biological Applications of Substituted Ureas. Bentham Science. Available at: [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Available at: [Link]

  • synthesis of some heterocycle containing urea derivatives and their anti-viral activity. HETEROCYCLES. Available at: [Link]

  • Recent Advances in Synthesis and Biological Applications of Substituted Ureas. ResearchGate. Available at: [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]

  • Practical synthesis of urea derivatives. Google Patents.
  • Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. National Institutes of Health (NIH). Available at: [Link]

  • Characterization of the Low Molar Ratio Urea–Formaldehyde Resin with 13C NMR and ESI–MS. MDPI. Available at: [Link]

  • Hydroxyurea, thiourea, and urea derivatives of coumarins: synthesis, characterization, molecular docking, DFT calculations, phar. Nature. Available at: [Link]

  • Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents. National Institutes of Health (NIH). Available at: [Link]

  • Study of the occurrence of tautomeric forms of ureas and thioureas by mass spectrometry. TSI Journals. Available at: [Link]

  • Synthesis of urea derivatives by previous methods. ResearchGate. Available at: [Link]

Sources

Sulfonylation of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The sulfonylation of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline (CAS 926217-35-8) is a pivotal step in the synthesis of Type II kinase inhibitors, particularly those targeting VEGFR, PDGFR, and FGFR pathways. This specific aniline scaffold features a "3-amino-4-methylbenzamide" core, a privileged pharmacophore that occupies the solvent-exposed region of the kinase ATP-binding pocket while directing the inhibitor toward the DFG-out conformation.

The Synthetic Challenge: This reaction is not a trivial aniline sulfonylation due to two competing factors:

  • Electronic Deactivation: The pyrrolidine amide at the meta position (relative to the amine) acts as an electron-withdrawing group (EWG), reducing the nucleophilicity of the aniline nitrogen.

  • Steric Hindrance: The ortho-methyl group introduces torsional strain, impeding the approach of bulky sulfonyl chlorides.

This guide provides an optimized protocol to overcome these barriers, ensuring high conversion while suppressing the formation of the common N,N-bis-sulfonylated byproduct.

Chemical Strategy & Mechanism[1][2]

Reaction Thermodynamics & Kinetics

The reaction follows an addition-elimination mechanism. The deactivated nature of the aniline requires a nucleophilic catalyst (DMAP) to generate a highly reactive


-sulfonylpyridinium intermediate, which is more susceptible to attack by the sterically hindered aniline.
Critical Process Parameters (CPPs)
ParameterRecommended ConditionScientific Rationale
Solvent Pyridine (anhydrous)Acts as both solvent and acid scavenger; prevents precipitation of the amine salt.
Catalyst DMAP (5-10 mol%)Essential for activating the sulfonyl chloride; overcomes the low nucleophilicity of the aniline.
Stoichiometry 1.1 - 1.2 eq. Sulfonyl ChlorideSlight excess ensures completion; large excess (>1.5 eq) promotes bis-sulfonylation.
Temperature 0°C

25°C
Initial cooling controls the exotherm; warming drives the reaction to completion.
Mechanistic Pathway (DOT Visualization)

ReactionMechanism R1 Sulfonyl Chloride (R-SO2-Cl) Inter1 N-Sulfonylpyridinium Salt (Activated) R1->Inter1 Activation Cat DMAP (Catalyst) Cat->Inter1 TS Tetrahedral Intermediate Inter1->TS + Substrate Substrate 2-Methyl-5-(pyrrolidin- 1-ylcarbonyl)aniline Substrate->TS Product Target Sulfonamide TS->Product - DMAP HCl Byproduct Bis-Sulfonamide (Impurity) Product->Byproduct + Excess R-SO2-Cl (Over-reaction)

Figure 1: Catalytic cycle showing DMAP activation of the sulfonyl chloride to facilitate attack by the deactivated aniline.

Optimized Experimental Protocol

Materials
  • Substrate: 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline (1.0 equiv)

  • Reagent: Aryl/Alkyl Sulfonyl Chloride (1.1 equiv)

  • Solvent/Base: Pyridine (Anhydrous, 10 V/w relative to substrate)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Quench: 1N HCl, Ethyl Acetate (EtOAc)

Step-by-Step Procedure
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and internal thermometer.

  • Dissolution: Charge the flask with 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline (1.0 eq) and DMAP (0.1 eq). Add anhydrous pyridine (10 volumes). Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/water bath. Cool the internal temperature to

    
    .
    
  • Addition: Dissolve the Sulfonyl Chloride (1.1 eq) in a minimal amount of DCM (optional, for handling) or add neat dropwise via syringe pump over 30 minutes.

    • Note: Maintain internal temperature

      
       to prevent localized bis-sulfonylation.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

    
    ). Stir for 4–16 hours.
    
    • Monitor: Check via LC-MS or TLC (5% MeOH in DCM). Look for the disappearance of the aniline (

      
      ) and appearance of the sulfonamide (
      
      
      
      ).
  • Quench & Workup:

    • Dilute the reaction mixture with EtOAc (20 volumes).

    • Critical Step: Wash the organic phase with 1N HCl (

      
       volumes) to remove the pyridine solvent and DMAP. Caution: Exothermic.
      
    • Wash with saturated

      
       (to neutralize) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Purification Strategy

The crude residue often contains traces of bis-sulfonated byproduct.

  • Recrystallization (Preferred): Dissolve in hot Ethanol/EtOAc (1:1) and add Heptane dropwise until cloudy. Cool slowly to

    
    .
    
  • Flash Chromatography: If oil persists, use a silica column. Gradient: 0

    
     5% MeOH in DCM.
    

Quality Control & Troubleshooting

Analytical Markers (Expected Data)
MethodSignalInterpretation
LC-MS

Mass should correspond to Substrate + Sulfonyl - HCl.
1H NMR

9.5-10.0 ppm (s, 1H)
Appearance of the sulfonamide -NH- proton (singlet, exchangeable).
1H NMR

2.1-2.3 ppm (s, 3H)
Ortho-methyl group (shift may change slightly due to sulfonamide electronics).
Troubleshooting Decision Tree

Troubleshooting Start Reaction Analysis (LC-MS) Check1 Is Starting Material Consumed? Start->Check1 Check2 Is Bis-Sulfonamide Present (>5%)? Check1->Check2 Yes Action1 Increase Temp to 40°C or Add 0.1 eq DMAP Check1->Action1 No (Stalled) Action2 Use MeOH/NaOH to hydrolyze Bis-form back to Mono Check2->Action2 Yes Action3 Proceed to Workup Check2->Action3 No

Figure 2: Logical flow for addressing common reaction deviations.

Bis-Sulfonylation Rescue: If the bis-sulfonylated product forms, it can often be selectively hydrolyzed back to the mono-sulfonamide by treating the crude mixture with dilute NaOH in Methanol/THF at room temperature for 1 hour.

References

  • BenchChem. (2025).[1][2] Methanesulfonylation of Anilines: Troubleshooting & Optimization. Retrieved from

  • National Institutes of Health (NIH). (2017). Direct sulfonylation of anilines mediated by visible light. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2013). Discovery of TAK-593, a highly potent VEGFR2 kinase inhibitor.[3] Retrieved from [Link]

Sources

Fragment-based drug design using pyrrolidinylcarbonyl aniline scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fragment-Based Drug Design (FBDD) Targeting Kinase Hinges using Pyrrolidinylcarbonyl Aniline Scaffolds

Executive Summary

This application note details a rigorous protocol for the identification and optimization of pyrrolidinylcarbonyl aniline fragments—a "privileged scaffold" in kinase inhibitor discovery. Unlike flat aromatic systems, this scaffold introduces critical


 character and stereochemical rigidity via the pyrrolidine ring, allowing for precise vector projection into the solvent-exposed front pockets or the hydrophobic back pockets of kinase active sites (e.g., FGFR, VEGFR, or InhA). This guide covers library design, biophysical screening (SPR/NMR), structural validation (X-ray), and hit-to-lead evolution strategies.

Scientific Rationale & Scaffold Design

The "Escape from Flatland"

Traditional high-throughput screening (HTS) libraries are often dominated by flat,


-rich heteroaromatics. While these bind well to the adenine pocket, they often suffer from poor physicochemical properties (low solubility, high lipophilicity).
The pyrrolidinylcarbonyl aniline  scaffold offers a distinct advantage:
  • Chirality: The pyrrolidine ring (specifically proline derivatives) provides defined stereochemistry (

    
     or 
    
    
    
    ), allowing the discrimination of enantioselective binding pockets.
  • Vector Control: The nitrogen on the pyrrolidine (

    
    ) and the aniline ring (
    
    
    
    ) serve as orthogonal growth vectors.
  • Hinge Interaction: The carbonyl-aniline motif frequently acts as a hydrogen bond acceptor/donor pair, mimicking the interaction of the adenine base with the kinase hinge region.

Structural Definition

The core scaffold discussed is


-phenylpyrrolidine-2-carboxamide .
  • Fragment A (Pyrrolidine): Provides the

    
     core and solubility handle.
    
  • Linker (Carbonyl): Rigidifies the connection.

  • Fragment B (Aniline): Provides

    
    -stacking interactions and H-bond donors for the hinge.
    

Workflow Visualization

The following diagram illustrates the iterative FBDD cycle employed in this protocol.

FBDD_Workflow Library Fragment Library (Pyrrolidinylcarbonyl Anilines) Screening Biophysical Screening (SPR / 19F-NMR) Library->Screening High Throughput Validation Hit Validation (Kd Determination) Screening->Validation Select Hits StructBio X-Ray Crystallography (Soak Systems) Validation->StructBio Co-crystallization Design In Silico Design (Vector Analysis) StructBio->Design Define Vectors Synthesis Fragment Growing (Hit-to-Lead) Design->Synthesis SAR Expansion Synthesis->Library Iterative Cycle Synthesis->Validation Improved Affinity?

Figure 1: Iterative FBDD workflow for pyrrolidine scaffold optimization.

Detailed Protocols

Protocol A: Fragment Library Construction & Screening (SPR)

Objective: Identify low-affinity fragments (


 10 

M – 1 mM) that bind efficiently to the target protein.

Materials:

  • Biacore™ 8K or T200 (Cytiva).

  • Sensor Chip CM5 (Carboxymethylated dextran).

  • Fragment Library: 500 variants of substituted

    
    -phenylpyrrolidine-carboxamides (MW < 300 Da, ClogP < 3).
    

Step-by-Step Methodology:

  • Immobilization:

    • Activate flow cells with EDC/NHS (1:1) for 420s.

    • Inject Target Kinase (e.g., FGFR1 kinase domain) at 20

      
      g/mL in 10 mM Acetate pH 5.0 to reach ~3000 RU (Response Units).
      
    • Rationale: High density is required for fragment screening due to low molecular weight and weak binding signals.

    • Block with Ethanolamine.

  • Clean Screen (Solubility Check):

    • Inject fragments at 200

      
      M.
      
    • Criterion: Discard compounds showing "square wave" binding behavior indicative of aggregation or super-stoichiometric binding.

  • Binding Screen:

    • Inject library at 100

      
      M and 500 
      
      
      
      M (Single Cycle Kinetics).
    • Running Buffer: HBS-P+ with 2% DMSO (matched to sample).

    • Reference: Subtract signal from an unmodified reference flow cell.

  • Data Analysis:

    • Select hits with rapid on/off rates (typical for fragments).

    • Calculate Ligand Efficiency (LE) =

      
      .
      
    • Threshold: Advance hits with LE > 0.3 kcal/mol/atom.

Protocol B: Structural Validation (X-Ray Crystallography)

Objective: Determine the precise binding mode to guide chemical elaboration.

Methodology:

  • Crystallization: Generate apo-crystals of the kinase using hanging drop vapor diffusion (e.g., 20% PEG 3350, 0.2M Ammonium Citrate).

  • Soaking:

    • Transfer crystals to a drop containing reservoir solution + 20-50 mM Fragment (dissolved in DMSO).

    • Note: High concentration drives the equilibrium toward the bound state for weak binders (

      
       > 100 
      
      
      
      M).
    • Soak for 2-24 hours. Monitor crystal integrity; pyrrolidines can be chaotropic at high concentrations.

  • Data Collection & Refinement:

    • Collect diffraction data at 100 K.

    • Solve structure using Molecular Replacement (phaser).

    • Look for

      
       electron density maps (> 3
      
      
      
      ) in the hinge region corresponding to the pyrrolidine and aniline rings.
Protocol C: Fragment Growing (Chemical Evolution)

Objective: Improve affinity from


M to nM while maintaining Ligand Efficiency.

Synthetic Strategy: Based on the X-ray structure, the pyrrolidine nitrogen (N1) usually points toward the solvent (Solvent Front), while the aniline ring sits deep in the hydrophobic pocket.

  • Vector 1: Aniline Substitution (Hinge/Gatekeeper Interaction)

    • Action: Introduce halides (F, Cl) or small alkyls at the meta- or para-position of the aniline.

    • Rationale: Displace conserved water molecules or engage the "Gatekeeper" residue (e.g., Threonine or Methionine).

  • Vector 2: Pyrrolidine N-Capping (Solvent Reach)

    • Action: Acylate or alkylate the pyrrolidine nitrogen.

    • Chemistry: Reductive amination with aldehydes or amide coupling.

    • Rationale: Reach towards the ribose-binding pocket or solvent-exposed aspartate residues (e.g., DFG motif).

Data Presentation: Hit-to-Lead Progression

The table below summarizes the optimization of a theoretical Hit (Frag-01) targeting a generic kinase (e.g., FGFR1).

Compound IDStructure Description

/

(

M)
LE (kcal/mol/HA)LLENotes
Frag-01 Unsubstituted

-phenylpyrrolidine-2-carboxamide
2500.382.1Starting Hit. H-bonds to hinge detected.
Frag-02 3-Fluoro-aniline derivative450.413.5Vector 1. Improved hydrophobic fit.
Frag-03

-Methyl pyrrolidine (tertiary amine)
1200.352.8Loss of potency. Steric clash with roof of pocket.
Lead-01 3-Cl-aniline + Pyrrolidine-

-acetamide
0.850.364.8Merged Growth. H-bond to Asp residue gained.
Lead-04 Optimized Lead (Rigidified linker)0.042 0.34 5.2 Nanomolar Lead. Validated in cell assay.
  • LE (Ligand Efficiency): Measures binding energy per heavy atom. Maintained >0.3 throughout.

  • LLE (Lipophilic Ligand Efficiency):

    
    . Measures potency relative to lipophilicity.
    

Biological Pathway Context

If targeting a receptor tyrosine kinase (RTK) like FGFR or VEGFR using this scaffold, the inhibition blocks the downstream RAS/MAPK signaling cascade.

Signaling_Pathway Ligand Growth Factor (FGF/VEGF) RTK RTK (FGFR/VEGFR) [Target of Pyrrolidine Scaffold] Ligand->RTK Activation Ras RAS-GTP RTK->Ras Phosphorylation Raf RAF Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Transcription Factors (Proliferation) ERK->Nucleus Translocation Inhibitor Pyrrolidine Inhibitor Inhibitor->RTK Blocks ATP Binding

Figure 2: Inhibition of the RAS/MAPK pathway by targeting the RTK ATP-pocket.

References

  • He, X., et al. (2006). "Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis."[1] Journal of Medicinal Chemistry.

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[2][3][4][5][6] Nature Chemistry. (Foundational text on LE/LLE metrics).

  • Stephens, C. E., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[7][8][9] Molecules.

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery.

  • BenchChem Protocols. "Kinase Assay Protocols and HTRF Detection."

Sources

Troubleshooting & Optimization

Improving solubility of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Protocol for 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline

Executive Summary

This guide addresses solubility challenges associated with 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline (hereafter referred to as Target Analyte ).[1] While theoretically soluble in polar aprotic solvents like DMSO, users frequently encounter issues such as turbidity, incomplete dissolution, or precipitation upon storage.[1]

These issues typically stem from three physicochemical barriers:

  • High Crystal Lattice Energy: Strong intermolecular hydrogen bonding between the primary amine (aniline) and the amide carbonyl (pyrrolidine moiety).[1]

  • Hygroscopic Interference: DMSO’s rapid absorption of atmospheric water, which acts as an antisolvent.[1][2]

  • Salt vs. Free Base Confusion: Unintended presence of hydrochloride salts from upstream synthesis steps.[1]

Module 1: The Physics of Dissolution

To dissolve the Target Analyte, the Solvation Energy (interaction between DMSO and the molecule) must exceed the Lattice Energy (molecule-to-molecule attraction).

  • The Barrier: The Target Analyte contains both a hydrogen bond donor (

    
    ) and a hydrogen bond acceptor (
    
    
    
    ).[1] In the solid state, these form a tight, stable network (high lattice energy).
  • The Solution: DMSO is a powerful H-bond acceptor.[1] It must physically wedge itself between the analyte molecules to break the lattice.[1] This process is kinetically slow at room temperature, requiring energy input (heat/sonication) to initiate.[1]

Visualizing the Solvation Mechanism

The following diagram illustrates the thermodynamic competition between crystal packing and DMSO solvation.

SolvationMechanism Solid Solid Crystal Lattice (High Stability) Transition Lattice Disruption (Breaking H-Bonds) Solid->Transition Requires Kinetic Energy Energy Energy Input (Heat/Sonication) Energy->Transition Solvated Solvated Molecule (Thermodynamic Equilibrium) Transition->Solvated Solvation Shell Formation DMSO Anhydrous DMSO (Dipolar Aprotic) DMSO->Transition Intercalation Water Atmospheric Water (Antisolvent) Water->Solvated Crashes out

Figure 1: Mechanism of solvation showing the necessity of energy input to overcome lattice stability and the disruptive role of water.

Module 2: Diagnostic & Troubleshooting Workflow

Before proceeding with physical manipulation, determine the state of your sample using this decision tree.

Figure 2: Step-by-step diagnostic workflow for troubleshooting solubility issues.

Module 3: Experimental Protocols

Protocol A: Standard Solubilization (The "Golden Path")

Use this for initial attempts with fresh powder.

StepActionTechnical Rationale
1 Prepare Solvent Use Anhydrous DMSO (≥99.9%, <50 ppm

).[1] If the bottle has been open >1 week, do not use it for high-concentration stocks.
2 Weighing Weigh the Target Analyte into a glass vial (avoid plastic if possible to prevent leaching).
3 Solvent Addition Add DMSO to achieve 80% of final volume. Do not Q.S. (quantity sufficient) immediately.
4 Vortexing Vortex at max speed for 60 seconds. This disrupts the boundary layer and ensures wetting.
5 Assessment If clear, add remaining DMSO.[1] If particles remain, proceed to Protocol B.
Protocol B: Kinetic Solubilization (Heat & Sonication)

Use this for stubborn crystals or high-concentration stocks (>50 mM).[1]

  • Seal the Vial: Tightly cap the vial to prevent hygroscopic water uptake during heating.[1]

  • Sonication: Place in an ultrasonic bath at ambient temperature for 10 minutes.

    • Warning: Prolonged sonication (>30 mins) can generate free radicals in DMSO, potentially oxidizing the aniline moiety [1].[1]

  • Thermal Shift: If still undissolved, warm the bath to 40–45°C .

    • Why: Increasing temperature increases the kinetic energy of the solvent molecules, helping them overcome the lattice energy of the solid.

    • Limit: Do not exceed 60°C. Anilines are susceptible to thermal oxidation over time.[1]

  • Equilibration: Allow the solution to return to room temperature. Visually inspect for "crashing out" (precipitation).[1][2]

Protocol C: The "Salt Trap" (Impurity Check)

If the compound remains insoluble despite heat and anhydrous DMSO, you likely have the Hydrochloride (HCl) Salt form rather than the free base.

  • Test: Take a small aliquot of the suspension and add a drop of water.

  • Result: If it dissolves immediately upon adding water, it is a salt.[1]

  • Correction: Salts are often less soluble in pure DMSO than the free base.[1] You may need a DMSO:Water (90:10) co-solvent system, or you must convert the salt back to the free base using a dilute bicarbonate wash before dissolving in DMSO.

Module 4: Critical Data & Limits

Table 1: Solubility Parameters & Limits

ParameterValue / LimitNotes
Max Solubility (Est.) ~50–80 mg/mLIn pure anhydrous DMSO (Free Base).[1]
Water Tolerance < 0.5% (v/v)Above this, solubility drops exponentially.[1]
Max Temperature 60°CTo prevent aniline oxidation/degradation.[1]
Sonication Limit 20 minutesTo prevent solvent degradation products.[1]
Storage -20°CStore in aliquots to prevent freeze-thaw cycles.

Module 5: Frequently Asked Questions (FAQs)

Q1: My solution was clear, but after freezing and thawing, a precipitate formed. What happened? A: This is likely due to moisture ingress .[1] DMSO is hygroscopic.[1][2][3][4][5] During the thawing process, condensation on the cold tube cap can mix with the DMSO. Even 1-2% water content can drastically reduce the solubility of lipophilic amides, causing them to "crash out."

  • Fix: Re-solubilize using Protocol B (Heat/Sonication).[1] Always purge vials with inert gas (Argon/Nitrogen) before freezing.[1]

Q2: Can I use DMSO containing water (e.g., 70% DMSO) for my stock solution? A: Generally, no .[1] The Target Analyte has a hydrophobic methyl-aniline region.[1] Water increases the polarity of the solvent mixture, making it thermodynamically unfavorable for the molecule to stay in solution. Always make high-concentration stocks in 100% DMSO, then dilute into aqueous buffers only at the final step of your assay [2].

Q3: The solution turned yellow/brown after sonication. Is it still good? A: A slight color change (yellowing) is common with anilines in DMSO due to trace oxidation (formation of azo-linkages or quinoid species).[1] However, if it turns dark brown, significant degradation has occurred.[1] Verify purity via LC-MS. To prevent this, limit sonication time and temperature.[1]

Q4: Why not just add acid to dissolve it? A: Adding acid (like HCl) will protonate the aniline nitrogen (


).[1] While this might improve solubility in water, it often decreases solubility in pure DMSO because you are creating a charged species in a non-ionic solvent lattice.[1] Only use acid if your final application is an aqueous buffer.[1]

References

  • Somayeh Rahdar, et al. "Degradation of aniline by the combined process of ultrasound and hydrogen peroxide."[1][6] MethodsX, vol. 6, 2019, pp. 492-499.[6] Link

  • Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102."[1][7][8][9][10] Gaylord Chemical Literature. Link

  • Balakin, K. V., et al. "In silico estimation of DMSO solubility of organic compounds for bioscreening."[1][11] Journal of Biomolecular Screening, vol. 9, no. 1, 2004, pp. 22-31.[1][11] Link

Sources

Preventing oxidation of aniline amines during amide coupling

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Dr. A. Vance, Senior Application Scientist Subject: Technical Support Hub: Stabilization of Aniline Amines in Amide Coupling

Topic: Preventing Oxidation of Aniline Amines

Welcome to the SynthSupport Technical Center. This guide addresses a persistent challenge in medicinal chemistry: the oxidative degradation of electron-rich aniline amines (aromatic amines) during amide bond formation.

Anilines, particularly those with electron-donating groups (e.g., -OMe, -NH2, -OH) at ortho/para positions, are highly susceptible to Single Electron Transfer (SET) oxidation. This results in the formation of quinones, azo-dimers, and intractable "black tar" mixtures, significantly lowering yield and complicating purification.

Module 1: The Diagnostic Hub

Issue: My reaction mixture turned dark brown/black within minutes of adding the base.

Root Cause Analysis

The darkening is a visual indicator of oxidative polymerization. In the presence of atmospheric oxygen and basic conditions (common in HATU/EDC couplings), electron-rich anilines undergo radical cation formation.

The Mechanism of Failure:

  • Deprotonation: Base increases the electron density of the aniline.

  • SET Oxidation: Trace oxygen or metal impurities abstract an electron, forming a radical cation.

  • Dimerization/Oxidation: Radical cations couple to form azo compounds or oxidize further to quinone imines (highly colored species).

Visualizing the Oxidation Pathway

AnilineOxidation Aniline Electron-Rich Aniline (Colorless) Radical Radical Cation Intermediate Aniline->Radical Oxidation (SET) Amide Target Amide Product Aniline->Amide Acylation (Inert Cond.) Base Base (DIPEA/TEA) + O2 Base->Radical Quinone Quinone Imine/ Azo Dimer (Dark/Black) Radical->Quinone Polymerization

Figure 1: Competitive pathways between successful acylation (green) and oxidative degradation (red).

Module 2: Protocol Optimization

Question: How do I set up a "Zero-Oxidation" coupling reaction?

The "Argon-Blanket" Protocol

Standard Schlenk techniques are often insufficient if the solvent contains dissolved oxygen. This protocol prioritizes total oxygen exclusion.

Step-by-Step Methodology:
  • Solvent Preparation (Sparging):

    • Do not rely on simple sonication.

    • Action: Sparge the reaction solvent (DMF, DCM, or THF) with dry Argon for 15–20 minutes using a submerged needle or dispersion tube.

    • Why: This displaces dissolved

      
       which is the primary oxidant [1].
      
  • Reagent Addition Order (The "Acid-First" Rule):

    • Incorrect: Mixing Aniline + Base, then adding Acid. (High oxidation risk).

    • Correct: Dissolve Carboxylic Acid + Coupling Agent in degassed solvent. Add Base. Wait for activation (2-5 mins). Finally, add the Aniline.

    • Why: This ensures the activated ester is ready to react immediately with the aniline, minimizing the time the free aniline sits in a basic solution.

  • The Reductive Additive (Optional but Recommended):

    • Add 5–10 mol% of BHT (Butylated hydroxytoluene) or use a solvent containing a stabilizer (e.g., Amylene-stabilized DCM).

    • Why: BHT acts as a radical scavenger, terminating the chain reaction if a radical cation forms.

Workflow Visualization

CouplingWorkflow Start Start: Reagent Prep Degas Step 1: Sparging Solvent (Ar, 20 mins) Start->Degas Activate Step 2: Pre-activation (Acid + Reagent + Base) Degas->Activate O2 Removed AddAniline Step 3: Add Aniline (Under Ar flow) Activate->AddAniline Active Ester Ready Monitor Step 4: Monitor (TLC/LCMS) AddAniline->Monitor Reaction Time

Figure 2: Optimized workflow for coupling oxidation-prone amines.

Module 3: Reagent Selection Guide

Question: Which coupling reagent is safest for easily oxidized amines?

Answer: Avoid reagents that require high pH or generate reactive byproducts.

  • HATU/HBTU: High risk. Requires basic conditions (pH > 9 locally upon base addition).

  • T3P (Propylphosphonic anhydride): Best Choice. Works in mild conditions, often requires less base, and has high functional group tolerance [2].

  • EEDQ: Good for very sensitive substrates as it requires no added base, but reaction rates are slower.

Comparative Data: Reagent Performance with Phenylenediamines
ReagentTypical pHReaction SpeedOxidation RiskRecommendation
HATU 9–11 (w/ DIPEA)Very Fast (<1h)High Use only with strict degassing.
EDC/HOBt 6–8Moderate (4–12h)Medium Standard choice; watch color.
T3P 7–8 (w/ Pyridine)Fast (1–4h)Low Preferred for sensitive anilines.
Acid Chloride < 2 (or >10 w/ base)InstantHigh Risk of HCl salt or oxidation by excess base.

Module 4: Advanced FAQs

Q: My product is formed but turns purple/black during workup. Why?

A: The oxidation is happening after the reaction, likely due to unreacted aniline carrying over or the product itself being sensitive.

  • Solution: Perform an acidic wash (1M HCl or Citric Acid) immediately during extraction to protonate any remaining amines (rendering them oxidation-resistant).

  • Pro-Tip: Add a pinch of Sodium Metabisulfite (

    
    ) to the aqueous wash layer to reduce any quinones back to phenols/amines and prevent color deepening [3].
    
Q: Can I use metal scavengers?

A: Yes. Trace transition metals (Cu, Fe) in solvents or reagents can catalyze SET oxidation.

  • Solution: Add EDTA (5 mM) to your aqueous workup buffer. If the reaction fails repeatedly, consider using "SupraSolv" grade solvents or treating your solvent with a metal scavenger resin (e.g., QuadraPure™) prior to use.

Q: Is temperature a factor?

A: Absolutely. Higher temperatures increase the rate of radical formation.

  • Recommendation: Perform the addition of the aniline at 0°C. Allow the reaction to warm to room temperature only after the aniline is fully dispersed and the coupling has initiated.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See sections on aromatic amine purification and antioxidant washes). [Link]

Technical Support Center: Purification of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline and its Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline. The synthesis of this molecule typically involves a multi-step process, including the formation and subsequent reduction of a nitro-aniline intermediate, followed by an amide coupling reaction. Each of these stages presents unique purification challenges. This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and clarify best practices.

Troubleshooting Guide: Addressing Specific Purification Issues

This section addresses common problems encountered during the purification of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline and its precursors. The advice provided is grounded in fundamental chemical principles to empower users to make informed decisions.

Q1: My final product, 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline, shows multiple spots on my TLC plate after the amide coupling reaction. How do I identify and remove these impurities?

A1: This is a frequent challenge in amide synthesis. The impurities are typically unreacted starting materials, coupling reagent byproducts, or side-reaction products. A multi-step purification strategy is the most effective approach.

Causality & Strategy: The key is to exploit the different chemical properties (acidity, basicity, polarity) of your desired product versus the impurities. Your target compound is a neutral amide with a basic aniline functional group.

  • Aqueous Workup (Liquid-Liquid Extraction): This is your first and most powerful line of defense. It is designed to remove water-soluble materials and compounds that can be converted into water-soluble salts.

    • Unreacted Carboxylic Acid: If your synthesis involved a carboxylic acid precursor, a wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.[1]

    • Unreacted Pyrrolidine/Amine Starting Material: A wash with a dilute aqueous acid, such as 1M hydrochloric acid (HCl) or 10% citric acid, will protonate basic amines, forming water-soluble ammonium salts.[1][2] However, since your final product also contains a basic aniline group, this step must be performed cautiously or skipped to avoid product loss. A better method for removing residual amines is described below (see Q3).

    • Coupling Reagent Byproducts: Many common coupling reagents, like EDC and DCC, produce byproducts (e.g., dicyclohexylurea - DCU) that have variable solubility. While some byproducts can be removed with acidic or basic washes, DCU is notoriously difficult and often requires filtration or chromatography. Washing with a 5% Lithium Chloride (LiCl) solution can help remove residual DMF if it was used as a solvent.[1]

  • Column Chromatography: This is essential for separating compounds with similar polarities.

    • Stationary Phase: Standard silica gel is the most common choice.[1][3]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is a standard starting point. For amides, a gradient elution from low to high polarity (e.g., 10% to 70% ethyl acetate in hexane) is typically effective.[3]

    • Troubleshooting Tailing: Anilines are basic and can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation. Adding a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA), to your mobile phase can neutralize these active sites and significantly improve peak shape.[3][4]

  • Recrystallization: This is the final step to achieve high purity if your product is a solid.

    • Solvent Selection: The ideal solvent is one in which your product is highly soluble when hot but poorly soluble when cold. Common solvents for amides and anilines include ethanol, acetonitrile, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.[3][5] You can determine the best solvent by testing the solubility of a small sample in various hot solvents.

The following diagram illustrates a typical decision workflow for purifying the crude product post-reaction.

G cluster_0 Purification Workflow cluster_1 Purification Path crude Crude Reaction Mixture workup Aqueous Workup (Acid/Base Washes) crude->workup filter Filter (if precipitate forms, e.g., DCU) workup->filter concentrate Concentrate Organic Layer filter->concentrate tlc Analyze by TLC concentrate->tlc chrom Column Chromatography (e.g., Silica, EtOAc/Hexane + TEA) tlc->chrom Multiple Spots recryst Recrystallization (e.g., Ethanol/Water) tlc->recryst One Major Spot (Minor Impurities) chrom->recryst Product is Solid pure Pure Product chrom->pure Product is Oil recryst->pure

Caption: General purification workflow for 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline.

Q2: I'm purifying an intermediate, 2-Methyl-5-aminopyridine, after reducing the nitro group. The reaction was done with SnCl₂ or Fe/HCl. How do I get rid of all the metal salts?

A2: The removal of metal salts from reductions of aromatic nitro compounds is a critical workup step. These salts are often insoluble in organic solvents but can form emulsions or complex with your amine product, complicating extraction.

Causality & Strategy: The strategy involves converting the metal salts into a more manageable form (typically a hydroxide precipitate) and ensuring your amine product is in its free-base form to allow for efficient extraction into an organic solvent.

  • Basification: After the reaction is complete, the mixture is highly acidic. You must carefully add a strong base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until the pH is basic (pH > 9). This accomplishes two things:

    • It precipitates the tin or iron salts as their respective hydroxides (e.g., Sn(OH)₂ or Fe(OH)₃).

    • It deprotonates your aniline product from its ammonium salt form (Ar-NH₃⁺) to the free amine (Ar-NH₂), making it soluble in organic solvents.

  • Filtration: The resulting slurry containing the metal hydroxides can be difficult to extract directly. It is often best to filter the entire mixture through a pad of Celite® (diatomaceous earth). The Celite® helps to trap the fine, gelatinous metal hydroxide precipitate, preventing it from clogging the filter paper and allowing for a clearer filtrate. Wash the Celite® pad thoroughly with your extraction solvent (e.g., ethyl acetate or dichloromethane) to recover any product that may have been adsorbed.

  • Extraction: The filtrate can now be transferred to a separatory funnel. The aqueous and organic layers should be separated. Extract the aqueous layer several more times with your organic solvent to ensure complete recovery of the product.[6]

  • Final Purification: The combined organic extracts will contain your desired aniline. This can then be dried (e.g., over anhydrous Na₂SO₄), filtered, and concentrated. Further purification by column chromatography may be necessary to remove any unreacted nitro starting material or other organic byproducts. The nitro compound is less polar than the resulting amine, so it will elute first from a normal-phase silica column.[6]

Q3: My final product is contaminated with the starting aniline intermediate, and it co-elutes during column chromatography. How can I separate them?

A3: This is a classic problem where the product and a starting material have very similar polarities. When standard chromatography fails, a chemoselective method is needed. The best technique for this is to use a specialized Solid-Phase Extraction (SPE) cartridge.

Causality & Strategy: The solution lies in exploiting the difference in basicity. While both your product and the starting material are anilines, their basicities may differ slightly. However, a more robust method is to use a strong cation exchange (SCX) cartridge. These cartridges contain a resin functionalized with sulfonic acid groups (-SO₃H).

Protocol: Purification using an SCX Cartridge This protocol is highly effective for scavenging basic impurities like amines from neutral or less basic compounds like amides.[2][7]

  • Condition the Cartridge: Wash the SCX cartridge with a polar organic solvent, typically methanol (MeOH).

  • Load the Sample: Dissolve your crude product mixture in a minimum amount of a suitable solvent (e.g., methanol or dichloromethane) and load it onto the conditioned cartridge.

  • Elute the Product: Wash the cartridge with several column volumes of methanol. Your neutral amide product, 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline, has its basic aniline nitrogen engaged in resonance with the carbonyl group, making it significantly less basic than the starting aniline intermediate. It should elute from the column with the methanol wash.

  • Release the Impurity (Optional): The more basic starting aniline will remain bound to the acidic resin. To confirm its capture, you can wash the cartridge with a basic solution, such as 2M ammonia in methanol. This will deprotonate the bound amine, releasing it from the cartridge.

  • Analysis: Collect the fractions from the methanol wash and analyze them by TLC or LC-MS to confirm that you have isolated the pure product, free of the starting amine.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification strategy for 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline and its intermediates.

Q1: What are the most common impurities in the 2-Methyl-5-nitroaniline intermediate, and how do I purify it?

A1: When synthesizing 2-Methyl-5-nitroaniline via the nitration of o-toluidine, the primary impurities are other positional isomers.[8]

Causality & Strategy: The amino (-NH₂) and methyl (-CH₃) groups on o-toluidine are both ortho-, para-directing groups in electrophilic aromatic substitution. This leads to a mixture of products. Under the strongly acidic nitration conditions, the amino group can be protonated to the anilinium ion (-NH₃⁺), which is a meta-director, further complicating the product distribution.[8]

Impurity TypeCommon ExamplesPrimary Removal MethodRationale
Positional Isomers 2-Methyl-3-nitroaniline, 2-Methyl-4-nitroaniline, 2-Methyl-6-nitroaniline[8]RecrystallizationIsomers often have different crystal lattice energies and solubilities, allowing for separation by careful choice of solvent.
Oxidation Products Dark, tarry materialsCareful temperature control during synthesis (0-10°C).[8]Aniline rings are susceptible to oxidation by nitric acid, especially at higher temperatures. Prevention is better than removal.
Dinitrated Products 2-Methyl-3,5-dinitrotoluene (after deamination side reaction)Column ChromatographyDinitrated compounds are significantly more polar and can be separated chromatographically.

Purification Protocol: Recrystallization of 2-Methyl-5-nitroaniline A mixed solvent system is often effective for purifying substituted anilines.[5]

  • Dissolution: Place the crude 2-Methyl-5-nitroaniline in an Erlenmeyer flask. Add a minimum amount of a hot "good" solvent, such as ethanol, to dissolve the solid completely.

  • Induce Saturation: Slowly add a hot "poor" solvent, such as water, dropwise to the boiling solution until it just begins to turn cloudy. This indicates the solution is saturated.

  • Clarify: Add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of precipitated crystals.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent mixture to remove any remaining soluble impurities. Dry the crystals under vacuum.

Q2: What is the best general approach for selecting a coupling reagent for the final amide formation step to minimize purification difficulties?

A2: The choice of coupling reagent significantly impacts the reaction's success and the subsequent purification effort. Modern coupling reagents are designed to be highly efficient and generate byproducts that are easy to remove.

Causality & Strategy: The ideal coupling reagent activates the carboxylic acid rapidly, minimizes side reactions (especially racemization if chiral centers are present), and produces byproducts that are water-soluble or easily filtered.[9]

Reagent ClassExamplesByproduct & RemovalAdvantages/Disadvantages
Carbodiimides EDC (water-soluble), DCC (organic-soluble)Water-soluble urea (from EDC), insoluble DCU (from DCC)EDC: Byproduct is removed with aqueous workup. DCC: Byproduct (DCU) is insoluble in most solvents and removed by filtration, but can trap product.
Phosphonium Salts PyBOP, BOPPhosphine oxide derivativesHighly efficient, but byproducts can be difficult to remove and are often toxic.
Uronium/Aminium Salts HATU, HBTUWater-soluble tetramethylurea and HOBt/HOAt byproductsVery fast and efficient. Byproducts are generally removed by aqueous washes. HATU is often preferred for its high efficiency and cleaner reactions.[1]

Recommendation: For laboratory-scale synthesis where ease of purification is a priority, using EDC in combination with an additive like HOBt or HATU is often the best choice. The byproducts from these reagents are readily removed with a standard acidic and basic aqueous workup, simplifying the overall process.[1]

G cluster_0 Troubleshooting Impure Product cluster_1 Solutions start Impure Product (Analyze by TLC/LCMS) identify Identify Impurity Type start->identify workup Perform Aqueous Workup (Acid/Base Washes) identify->workup Water-soluble byproducts (salts, coupling reagents) chrom Run Column Chromatography (Consider adding TEA) identify->chrom Similarly polar compounds (isomers, side-products) scx Use SCX Cartridge identify->scx Basic impurity (e.g., starting amine) recryst Recrystallize identify->recryst Final polishing of solid

Caption: Decision tree for troubleshooting an impure final product.

References

  • ResearchGate. (2020). What is the best technique for amide purification? Available at: [Link]

  • Reddit r/Chempros. (2020). Looking for some advice for purification of diamide. Available at: [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Available at: [Link]

  • ScienceDirect. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Available at: [Link]

  • Google Patents. (N/A). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof.
  • National Center for Biotechnology Information. (N/A). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • National Center for Biotechnology Information. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Available at: [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Available at: [Link]

  • HepatoChem. (N/A). Amide coupling reaction in medicinal chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing Pyrrolidine Amide Formation with HATU/EDC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing pyrrolidine amide formation using HATU and EDC coupling agents. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these critical synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are HATU and EDC, and what are their primary roles in amide bond formation?

A1: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are both coupling reagents used to facilitate the formation of an amide bond between a carboxylic acid and an amine, such as pyrrolidine.[1][2] Their primary role is to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[3][4]

  • HATU is a uronium salt-based coupling reagent known for its high efficiency, fast reaction kinetics, and ability to suppress racemization, especially in peptide synthesis.[5][6] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[7][8]

  • EDC is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate.[6][9] Its water-soluble nature simplifies the removal of byproducts during aqueous workup.[10][11]

Q2: When should I choose HATU over EDC, or vice versa?

A2: The choice between HATU and EDC depends on several factors, including the properties of your substrates, desired reaction conditions, and cost considerations.

  • Choose HATU for:

    • Sterically hindered amino acids or amines where its high reactivity is beneficial.[12]

    • Peptide synthesis where minimizing racemization is critical.[5][13]

    • Difficult couplings that are sluggish with other reagents.[14]

  • Choose EDC for:

    • Reactions where easy removal of byproducts is a priority due to its water-soluble urea byproduct.[11]

    • Cost-sensitive applications, as it is generally less expensive than HATU.[10]

    • Coupling reactions involving proteins or in aqueous solutions.[11]

Q3: What is the role of a base in HATU-mediated couplings?

A3: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial in HATU-mediated couplings.[7][15] Its primary function is to deprotonate the carboxylic acid, forming a carboxylate anion.[5][8] This anion then attacks the HATU reagent to initiate the activation process.[7] An excess of the base is typically used to ensure complete deprotonation and to neutralize any acidic byproducts formed during the reaction.[9]

Q4: Can I perform these reactions without an inert atmosphere?

A4: While many amide coupling reactions can be performed without a strictly inert atmosphere, it is good practice, especially when dealing with sensitive substrates or aiming for the highest possible yield and purity.[16] An inert atmosphere (e.g., nitrogen or argon) prevents potential side reactions with atmospheric moisture and oxygen, which can hydrolyze the activated species or oxidize sensitive functional groups.[3]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Pyrrolidine Amide

Q: I am experiencing very low to no yield in my pyrrolidine amide formation. What are the potential causes and how can I improve it?

A: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is key.

Potential Causes & Solutions:
  • Inadequate Activation of the Carboxylic Acid:

    • Explanation: The coupling reagent may not be efficiently activating the carboxylic acid. This can be due to reagent quality, stoichiometry, or reaction conditions.

    • Solutions:

      • Verify Reagent Quality: Ensure your HATU or EDC is fresh and has been stored properly under anhydrous conditions.[17] Coupling reagents can degrade upon exposure to moisture.

      • Optimize Stoichiometry: Typically, a slight excess of the coupling reagent (1.1-1.5 equivalents) is used.[9] For difficult couplings, increasing the equivalents of HATU may be beneficial.[12]

      • Pre-activation: For HATU couplings, pre-activating the carboxylic acid with HATU and a base for 15-30 minutes before adding the pyrrolidine can improve yields.[18][19]

  • Low Nucleophilicity of the Amine:

    • Explanation: While pyrrolidine is generally a good nucleophile, substituents on the ring or the carboxylic acid partner can reduce its reactivity due to steric hindrance or electronic effects.[20]

    • Solutions:

      • Increase Reaction Time and/or Temperature: For sluggish reactions, extending the reaction time (e.g., overnight) or gently heating the mixture (e.g., to 40-60 °C) can help drive the reaction to completion.[12]

      • Use a More Powerful Coupling Reagent: If using EDC, switching to the more reactive HATU can overcome lower nucleophilicity.[6][12]

  • Suboptimal Reaction Conditions:

    • Explanation: The choice of solvent, concentration, and pH can significantly impact the reaction outcome.

    • Solutions:

      • Solvent Choice: Polar aprotic solvents like DMF and DCM are commonly used.[7][9] For substrates with poor solubility, NMP can be a better choice due to its superior solvating properties.[12]

      • Concentration: Ensure the reaction is not too dilute. A concentration of 0.1-0.5 M is a good starting point.[20]

      • pH Control (for EDC): The activation of the carboxylic acid by EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a more basic pH (7.0-8.5).[17]

Troubleshooting Workflow for Low Yield

Caption: A stepwise approach to troubleshooting low yields in pyrrolidine amide formation.

Issue 2: Formation of Significant Byproducts

Q: My reaction is messy, and I'm having difficulty purifying my product due to byproducts. What are these byproducts and how can I minimize them?

A: The formation of byproducts is a common challenge. Understanding their origin is the first step to mitigating them.

Common Byproducts and Their Prevention:
  • N-acylurea (with EDC):

    • Explanation: The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct in carbodiimide couplings.[6][11]

    • Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[6][9] These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and efficiently reacts with the amine.[21][22]

  • Guanidinylation of the Amine (with HATU):

    • Explanation: If the amine is highly nucleophilic or if HATU is used in a large excess, the amine can attack the guanidinium carbon of HATU itself, leading to a guanidinylated byproduct.[5][23]

    • Solution:

      • Avoid a large excess of HATU.

      • Pre-activate the carboxylic acid before adding the amine. This consumes the HATU before the amine is introduced.[19]

  • Tetramethylurea (TMU) from HATU:

    • Explanation: TMU is a stoichiometric byproduct of the HATU activation step.[7][13] While not a side reaction product, its presence can complicate purification.

    • Solution: TMU is water-soluble and can typically be removed during an aqueous workup.[24] Washing the organic layer with a brine solution or 5% LiCl (for DMF removal) can aid in its removal.[18]

Reaction Mechanisms and Byproduct Formation

HATU_EDC_Mechanisms cluster_HATU HATU Mechanism cluster_EDC EDC Mechanism HATU_Acid Carboxylic Acid + Base HATU_Carboxylate Carboxylate Anion HATU_Acid->HATU_Carboxylate HATU_ActiveEster OAt-Active Ester + TMU HATU_Carboxylate->HATU_ActiveEster attacks HATU HATU_Reagent HATU HATU_Reagent->HATU_ActiveEster HATU_SideProduct Guanidinylated Amine HATU_Reagent->HATU_SideProduct HATU_Product Amide Product HATU_ActiveEster->HATU_Product attacked by Amine HATU_Amine Pyrrolidine HATU_Amine->HATU_Product HATU_Amine->HATU_SideProduct attacks HATU directly EDC_Acid Carboxylic Acid EDC_Intermediate O-Acylisourea Intermediate EDC_Acid->EDC_Intermediate attacks EDC EDC_Reagent EDC EDC_Reagent->EDC_Intermediate EDC_Product Amide Product + Urea EDC_Intermediate->EDC_Product attacked by Amine EDC_SideProduct N-Acylurea EDC_Intermediate->EDC_SideProduct Rearrangement EDC_ActiveEster HOBt/NHS Active Ester EDC_Intermediate->EDC_ActiveEster intercepted by HOBt/NHS EDC_Amine Pyrrolidine EDC_Amine->EDC_Product EDC_HOBt HOBt/NHS EDC_HOBt->EDC_ActiveEster EDC_ActiveEster->EDC_Product attacked by Amine

Caption: Simplified mechanisms for HATU and EDC-mediated amide coupling, highlighting potential side reactions.

Issue 3: Racemization of Chiral Centers

Q: My starting carboxylic acid is chiral, and I'm concerned about racemization during the coupling reaction. How can I prevent this?

A: Racemization is a significant concern, especially in peptide synthesis and the development of chiral drugs. The choice of coupling reagent and conditions is critical.

Strategies to Minimize Racemization:
  • Use a Racemization-Suppressing Coupling Reagent:

    • Explanation: HATU is known to be superior to many carbodiimides in suppressing racemization.[5][25] This is attributed to the rapid formation and reaction of the OAt-active ester.[7]

    • Solution: Prefer HATU over EDC for coupling chiral carboxylic acids, especially α-amino acids.

  • Employ Additives with EDC:

    • Explanation: When using EDC, the addition of HOBt or, even better, its 7-aza derivative HOAt, is highly effective at minimizing racemization.[6][9] These additives form active esters that are more stable and less prone to racemization than the O-acylisourea intermediate.

    • Solution: Always use HOBt or HOAt as an additive when performing EDC couplings with chiral carboxylic acids.

  • Control Reaction Temperature:

    • Explanation: Higher reaction temperatures can increase the rate of racemization.

    • Solution: Perform the coupling reaction at 0 °C or room temperature.[9][16] Avoid excessive heating unless necessary for sluggish reactions, and if so, carefully monitor for epimerization.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Pyrrolidine Amide Formation

This protocol provides a general guideline and may require optimization for specific substrates.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., DMF, DCM) to a concentration of 0.1-0.5 M.

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (2.0-3.0 eq.), to the solution and stir.

  • Activation: Add HATU (1.1-1.2 eq.) to the mixture and stir at room temperature for 15-30 minutes for pre-activation.

  • Amine Addition: Add the pyrrolidine derivative (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-18 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9][18]

Protocol 2: General Procedure for EDC/HOBt-Mediated Pyrrolidine Amide Formation

This protocol is a standard procedure for using EDC with an additive to minimize side reactions.

  • Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq.), HOBt (1.1-1.5 eq.), and the pyrrolidine derivative (1.0-1.2 eq.).

  • Dissolution: Dissolve the mixture in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • EDC Addition: Add EDC·HCl (1.1-1.5 eq.) portion-wise to the cooled mixture.

  • Base Addition: If the amine salt is used or to neutralize the HCl from EDC·HCl, add a base like DIPEA or TEA (1.0-2.0 eq.).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Quench the reaction and perform an aqueous workup as described in the HATU protocol to remove the water-soluble urea byproduct and excess reagents.

  • Purification: Purify the crude product by flash column chromatography.[9][26]

Quantitative Data Summary

ParameterHATUEDC/HOBtRecommendation/Comment
Equivalents (vs. Acid)
Coupling Reagent1.1 - 1.51.1 - 1.5Start with 1.2 eq. and optimize.
Amine1.0 - 1.21.0 - 1.2A slight excess of the less expensive reagent can be used.
Base (e.g., DIPEA)2.0 - 3.01.0 - 2.0Essential for HATU; used with EDC if starting from amine salt.
Additive (e.g., HOBt)N/A1.1 - 1.5Crucial for suppressing racemization and N-acylurea formation with EDC.
Reaction Conditions
Temperature0 °C to RT0 °C to RTLower temperatures are preferred to minimize racemization.
Time1 - 18 h2 - 24 hHighly substrate-dependent; monitor by TLC or LC-MS.
Common SolventsDMF, DCM, NMPDMF, DCMChoose based on substrate solubility.

References

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]

  • Wikipedia. HATU. [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • ACS Publications. (2017, September 22). Approach toward the Understanding of Coupling Mechanism for EDC Reagent in Solvent-Free Mechanosynthesis. Organic Letters. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]

  • Organic Chemistry. (2021, February 8). EDC Coupling Mechanism [Video]. YouTube. [Link]

  • RSC Publishing. (2009, December 8). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]

  • ACS Publications. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1990). a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. [Link]

  • MDPI. (2023, November 6). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order?[Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Reddit. (2025, June 13). Hatu reaction. [Link]

  • PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ChemRxiv. Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. [Link]

  • ACS Publications. (2021, June 9). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]

  • ChemRxiv. Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Reddit. (2022, March 24). amide coupling help. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. [Link]

Sources

Technical Support: Overcoming Steric Hindrance in 2-Methylaniline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Methodological Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Effect" Paradox

Welcome to the Steric Hindrance Resolution Center. If you are working with 2-methylaniline (o-toluidine) or its derivatives, you are likely encountering a specific kinetic frustration: the molecule is electronically activated (electron-donating methyl group, +I effect), yet experimentally sluggish.

This is the Ortho-Effect Paradox . While the methyl group increases the electron density on the nitrogen, its physical bulk hinders the approach of electrophiles and disrupts the orbital planarity required for resonance stabilization.[1] This guide provides self-validating protocols to bypass these steric barriers in three critical reaction classes: C-N Cross-Coupling , Amide Formation , and Reductive Amination .

Module 1: C-N Cross-Coupling (Buchwald-Hartwig)

The Issue: Standard ligands (e.g., BINAP, dppf) often fail with ortho-substituted anilines because the steric bulk retards the coordination of the amine to the Palladium(II) center and slows down the reductive elimination step.

The Solution: Use Dialkylbiaryl Phosphine Ligands . You must switch to ligands designed to create a "protective pocket" that enforces a monoligated Pd species. This geometry accelerates oxidative addition and facilitates the entry of the hindered amine.

Protocol 1.1: The "RuPhos" Standard for Hindered Amines

Best for: Coupling 2-methylaniline with aryl chlorides/bromides.

Reagents:

  • Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: RuPhos (for secondary amines/general steric bulk) or BrettPhos (specifically for primary amines).[2]

  • Base: NaOtBu (Standard) or LiHMDS (Base-sensitive substrates).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

  • Inerting: Charge reaction vessel with aryl halide (1.0 equiv), 2-methylaniline (1.2 equiv), and NaOtBu (1.4 equiv). Purge with Argon/N₂ for 5 mins.

  • Catalyst Prep: In a separate vial, mix Pd(OAc)₂ (1 mol%) and RuPhos (2 mol%) in solvent. Stir for 1 minute to pre-form the active L-Pd(0) species.

    • Note: The 1:2 Pd:Ligand ratio is critical to prevent Pd-black precipitation.

  • Initiation: Transfer the catalyst solution to the main vessel via syringe.

  • Reaction: Heat to 80–100°C. Monitor via HPLC.

    • Checkpoint: If conversion <10% after 2 hours, increase catalyst loading to 2 mol% Pd / 4 mol% Ligand.

Visual Guide: Ligand Selection Logic

LigandSelection Start Start: C-N Coupling of 2-Methylaniline CheckPartner Analyze Coupling Partner (Electrophile) Start->CheckPartner IsChloride Aryl Chloride/Bromide? CheckPartner->IsChloride IsTriflate Aryl Triflate/Tosylate? CheckPartner->IsTriflate LigandChoice Select Ligand based on Amine Type IsChloride->LigandChoice IsTriflate->LigandChoice Primary Primary Amine Formation (NH2 + Ar-X) LigandChoice->Primary Targeting Primary Secondary Secondary Amine Formation (NHR + Ar-X) LigandChoice->Secondary Targeting Secondary BrettPhos RECOMMENDED: BrettPhos or tBuBrettPhos (Prevents bis-arylation) Primary->BrettPhos RuPhos RECOMMENDED: RuPhos (Accommodates steric bulk) Secondary->RuPhos

Caption: Decision matrix for selecting the optimal Buchwald-Hartwig ligand based on substrate class.

Module 2: Amide Bond Formation (Acylation)

The Issue: In standard acylation (Acid Chloride + Amine), the 2-methyl group blocks the nucleophilic attack on the carbonyl carbon. Reactions with weak bases (Pyridine) often stall or require excessive heat, leading to degradation.

The Solution: Hyper-Nucleophilic Catalysis (DMAP). You cannot rely on the aniline to attack the acid chloride directly. You must use 4-Dimethylaminopyridine (DMAP) to generate a reactive intermediate.[3]

Mechanism & Data

DMAP attacks the acid chloride to form an N-acylpyridinium ion .[4] This intermediate is:

  • More electrophilic than the acid chloride.

  • Held further away from the steric bulk of the catalyst, allowing the hindered aniline to attack.

Comparative Reaction Rates (Benzoylation in DCM at 25°C):

SubstrateCatalystRelative Rate (

)
Yield (4h)
AnilinePyridine1.098%
2-Methylaniline Pyridine 0.05 <15%
2-Methylaniline DMAP (10 mol%) ~500 95%
Protocol 2.1: DMAP-Accelerated Acylation
  • Dissolve: 2-methylaniline (1.0 equiv) and Et₃N (1.2 equiv) in dry DCM (0.2 M).

  • Catalyst: Add DMAP (0.1 equiv / 10 mol%) . Do not omit this.

  • Addition: Add Acid Chloride (1.1 equiv) dropwise at 0°C.

  • Warm: Allow to warm to Room Temperature (RT).

  • Quench: Wash with 1M HCl (to remove DMAP/Et₃N) followed by NaHCO₃.

Module 3: Reductive Amination

The Issue: Condensing 2-methylaniline with a ketone (especially hindered ketones) is thermodynamically unfavorable. The intermediate imine is unstable due to steric clash (A(1,3) strain) and equilibrium favors the starting materials. Standard NaBH(OAc)₃ protocols often fail because the imine never forms in high enough concentration.

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄] Scavenging. Ti(OiPr)₄ serves a dual function: it acts as a Lewis Acid to activate the carbonyl and, crucially, as a dehydrating agent to irreversibly trap water, driving the equilibrium to the imine species.

Protocol 3.1: The Titanium "Push" Method

Note: This protocol avoids the use of toxic cyanoborohydrides.

Reagents:

  • Ketone/Aldehyde (1.0 equiv)

  • 2-Methylaniline (1.1 equiv)

  • Ti(OiPr)₄ (1.25 equiv) — The critical additive.

  • NaBH₄ (1.0 equiv)

  • Ethanol (Absolute) or THF.

Step-by-Step Workflow:

  • Imine Formation (Neat or Concentrated):

    • Mix amine, ketone, and Ti(OiPr)₄ in a flask.[5]

    • Crucial: If possible, run this neat (no solvent) or in minimal THF.

    • Stir at RT for 4–6 hours. The solution will become viscous/yellow as the Titanium-amine complex forms.

  • Reduction:

    • Dilute the mixture with absolute Ethanol (to solubilize the borohydride).

    • Add NaBH₄ carefully (gas evolution). Stir for 2 hours.

  • Work-up (The "Titanium Crash"):

    • Quench by adding 2M NaOH or water.[6]

    • A white precipitate (TiO₂) will form. Filter this through Celite.

    • Extract the filtrate with EtOAc.

Visual Guide: Titanium-Mediated Pathway

TiMechanism Reactants 2-Methylaniline + Ketone TiAdd Add Ti(OiPr)4 Reactants->TiAdd Intermediate Hemiaminal-Titanium Complex TiAdd->Intermediate Lewis Acid Activation Imine Activated Imine (Water Trapped by Ti) Intermediate->Imine - TiO2 / - H2O (Equilibrium Shift) Reduction Add NaBH4 (Reduction Step) Imine->Reduction Product Final Amine Reduction->Product

Caption: Ti(OiPr)4 drives the unfavorable equilibrium by chemically trapping water and activating the carbonyl.

FAQ: Troubleshooting & Quick Fixes

Q: I am trying to diazotize 2-methylaniline (Sandmeyer reaction), but I get a tarry mess. A: Steric hindrance prevents the N-N bond from achieving planarity, making the diazonium salt unstable.

  • Fix: Lower the temperature to -5°C or -10°C. Increase acid concentration (use concentrated H₂SO₄ rather than HCl). Ensure vigorous stirring to overcome solubility issues caused by the "greasy" methyl group.

Q: Can I use Pyridine as a solvent for the acylation to skip DMAP? A: Generally, no. While Pyridine is a base, it is not nucleophilic enough to form the active acyl-pyridinium species efficiently with hindered anilines. You will likely see incomplete conversion. Always spike with 5–10% DMAP.

Q: In the Buchwald reaction, my product is forming, but I see significant hydrodehalogenation (Ar-H) of my starting material. A: This indicates that β-hydride elimination or protodepalladation is faster than the reductive elimination of your amine.

  • Fix: Switch to RuPhos . Its bulk promotes reductive elimination. Also, ensure your solvent is strictly anhydrous to prevent protonation of the Pd-Aryl intermediate.

References
  • Buchwald-Hartwig Ligand Scope

    • Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Aryl Chlorides." Organic Process Research & Development.
    • Source:

  • DMAP Catalysis Mechanism

    • Steglich, W., & Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst.
    • Source:

  • Titanium(IV)

    • Bhattacharyya, S. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination."[5][6][7][8][9] Journal of the Chemical Society, Perkin Transactions 1.

    • Source:

  • Steric Effects in Nucleophilicity

    • Mayr, H., et al. "Nucleophilicity Trends of Amines."
    • Source:

Sources

Validation & Comparative

A Comparative Guide to Establishing HPLC Retention Time Standards for 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method and establishing reliable retention time (RT) standards for the analysis of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline. As a moderately polar aromatic amine, this compound presents specific challenges that necessitate a systematic approach to method development, ensuring accuracy, reproducibility, and stability. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a validated analytical protocol for this compound and its related impurities.

We will explore the foundational principles of selecting the appropriate stationary and mobile phases based on the analyte's physicochemical properties. Furthermore, we will present a comparative analysis of different chromatographic conditions, supported by a detailed experimental protocol. The ultimate goal is to define a system suitability framework that guarantees consistent and reliable retention times, a critical parameter in qualitative and quantitative analysis.

Analyte Characterization and Its Impact on Method Development

Understanding the physicochemical properties of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline is the cornerstone of logical HPLC method development.

  • Structure and Polarity: The molecule contains a substituted aniline ring, making it aromatic, and a pyrrolidinylcarbonyl group, which includes a polar amide bond. This combination results in a compound of intermediate polarity, making it an ideal candidate for reverse-phase (RP) HPLC.

  • Ionization Potential (pKa): The primary amine on the aniline ring is basic. The approximate pKa of an aromatic amine like aniline is around 4.6. This is a critical parameter; operating the mobile phase pH below the pKa (e.g., at pH 2.5-3.5) will ensure the amine is protonated (-NH3+). This ionization suppresses silanol interactions on the silica-based column packing, leading to sharper peaks and preventing tailing.

Comparative Selection of HPLC Columns and Mobile Phases

The selection of the column and mobile phase is a synergistic process aimed at achieving optimal separation and peak shape. For an intermediate polarity compound like 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline, a C18 column is the conventional starting point, but other phases can offer unique selectivity.

Stationary Phase Comparison

A comparison of common reverse-phase stationary phases is summarized below. The choice depends on the specific requirements of the separation, particularly if structurally similar impurities are present.

Stationary PhaseMechanism of InteractionIdeal ForPotential Performance for Analyte
C18 (Octadecylsilane) Primarily hydrophobic (van der Waals) interactions.Broad range of non-polar to moderately polar compounds.Excellent starting point. Provides strong retention and good peak shape, especially with an acidic mobile phase.
C8 (Octylsilane) Less hydrophobic than C18.Compounds that are too strongly retained on C18.May result in shorter retention times. Useful if analysis time is critical and resolution from other components is sufficient.
Phenyl-Hexyl Mixed-mode interactions: hydrophobic and π-π interactions with the phenyl rings.Aromatic compounds, offering alternative selectivity.Highly recommended for evaluation. The π-π interactions with the analyte's aniline ring can significantly improve selectivity against non-aromatic impurities.
Embedded Polar Group (EPG) Hydrophobic chain with an embedded polar group (e.g., amide, carbamate).Enhanced peak shape for basic compounds and compatibility with highly aqueous mobile phases.Can provide sharp, symmetrical peaks for the protonated amine by shielding it from residual silanols.

Recommendation: Begin development with a robust, high-purity C18 column. For optimization and alternative selectivity, a Phenyl-Hexyl column should be evaluated in parallel.

Mobile Phase Composition

The mobile phase modulates the analyte's retention and interacts with the stationary phase.

  • Organic Modifier: Acetonitrile is generally the preferred solvent as it provides lower viscosity (leading to lower backpressure) and better UV transparency compared to methanol.

  • Aqueous Phase & pH Control: An acidic mobile phase is crucial. A buffer is necessary to maintain a stable pH.

    • 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water: These are simple, effective acidic mobile phases that ensure the protonation of the analyte. TFA can act as an ion-pairing agent, further improving peak shape, but it can be difficult to remove from the column and may suppress MS signals if used.

    • Phosphate Buffer (e.g., 20 mM Potassium Phosphate, pH 2.5): Provides robust pH control, leading to highly reproducible retention times. However, buffers are non-volatile and can precipitate if the organic modifier concentration becomes too high, potentially damaging the system.

Recommendation: For initial screening, use 0.1% Formic Acid in water as the aqueous phase due to its simplicity and compatibility with MS detection. For a final, validated method requiring maximum RT stability, a phosphate buffer at pH 2.5-3.0 is superior.

Establishing Retention Time Standards: A Step-by-Step Protocol

This section outlines a detailed experimental workflow for developing a method and defining system suitability criteria to ensure retention time consistency.

Workflow for Method Development and RT Standardization

The following diagram illustrates the logical flow from initial preparation to the establishment of a robust analytical method.

cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_sst Phase 3: RT Standardization A Standard & Sample Prep: Dissolve analyte in 50:50 Acetonitrile:Water C Column Screening: 1. C18, 4.6x150mm, 5µm 2. Phenyl-Hexyl, 4.6x150mm, 5µm A->C B Mobile Phase Prep: A: 0.1% Formic Acid in H2O B: Acetonitrile B->C D Gradient Scouting: Run broad gradient (e.g., 5-95% B) to determine elution % C->D Select best column E Gradient Optimization: Develop shallow gradient around elution % for best resolution D->E F System Suitability Injections: Inject standard solution 5-6 times E->F Final method G Establish RT & RSD%: Calculate Mean RT and Relative Standard Deviation (RSD%) F->G H Define Acceptance Criteria: RT Window: ±2% RSD% of RT: <1% G->H

Caption: Workflow for HPLC method development and retention time standardization.

Detailed Experimental Protocol

This protocol provides a starting point for analysis.

1. Materials and Reagents:

  • Analyte: 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline standard, >98% purity.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), and ultrapure water.

  • Acid: Formic Acid (FA), >99% purity.

  • Columns:

    • Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm

    • Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • HPLC System: An HPLC or UHPLC system equipped with a UV/DAD detector.

2. Standard Solution Preparation:

  • Prepare a stock solution of the analyte at 1.0 mg/mL in methanol.

  • Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final working concentration of 20 µg/mL. This mixed diluent helps prevent peak distortion upon injection.

3. Chromatographic Conditions (Starting Point):

ParameterCondition 1: C18 ColumnCondition 2: Phenyl-Hexyl Column
Mobile Phase A 0.1% (v/v) Formic Acid in Water0.1% (v/v) Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Program 0-2 min: 10% B2-12 min: 10% to 90% B12-14 min: 90% B14-14.1 min: 90% to 10% B14.1-18 min: 10% B (Equilibration)Same as Condition 1
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 5 µL5 µL
Detection UV at 254 nmUV at 254 nm

4. System Suitability Testing (SST) and RT Standardization:

  • Once a satisfactory gradient is optimized (providing a retention time between 5 and 10 minutes), perform six replicate injections of the working standard solution.

  • Record the retention time for the main peak in each injection.

  • Calculate the Mean RT: The average of the six RT values. This becomes the Retention Time Standard .

  • Calculate the Relative Standard Deviation (RSD): Use the formula RSD% = (Standard Deviation of RTs / Mean RT) * 100.

  • Establish Acceptance Criteria: For a validated method, typical SST criteria are:

    • RT Window: The RT of the analyte in subsequent runs should be within ±2.0% of the established Mean RT.

    • RSD of RT: The RSD% from the initial six injections should be ≤ 1.0%.

    • Tailing Factor (T): Should be between 0.8 and 1.5.

    • Theoretical Plates (N): Should be > 2000.

Factors Influencing Retention Time Stability

Maintaining a consistent retention time is paramount. Several factors can cause RT to drift, and understanding them is key to troubleshooting.

cluster_mobile_phase Mobile Phase Factors cluster_hardware Hardware Factors main Retention Time (RT) Stability A pH Fluctuation Inaccurate buffer prep or degradation can alter analyte ionization and RT. main->A affects B Composition Error Incorrect mixing of A/B solvents by the pump or user error. main->B affects C Degassing Issues Dissolved gases forming bubbles in the pump head affect flow precision. main->C affects D Temperature Fluctuation Column oven instability. A 1°C change can alter RT by 1-2%. main->D affects E Flow Rate Instability Worn pump seals or check valves cause imprecise flow delivery. main->E affects F Column Degradation Loss of stationary phase or voids in the packing over time. main->F affects

Caption: Key factors affecting HPLC retention time stability.

Troubleshooting RT Drift:

  • Sudden Shift: Often indicates a large-scale change, such as preparing the mobile phase incorrectly or a change in column.

  • Gradual Drift: Typically points to column aging or a slow leak in the system.

  • Random Fluctuation: Suggests issues with system hardware, such as inconsistent pump performance or temperature control. Regular preventative maintenance is critical for mitigating these issues.

Conclusion and Recommendations

For the robust analysis of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline, a reverse-phase HPLC method using a C18 or Phenyl-Hexyl column with an acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile) is the most effective strategy.

The establishment of a retention time standard is not a one-time event but a continuous process of verification through rigorous system suitability testing. By injecting a qualified standard multiple times at the start of each analytical sequence and verifying that the retention time falls within a narrow, pre-defined window (e.g., ±2.0%) with high precision (RSD < 1.0%), laboratories can ensure the ongoing validity of their qualitative and quantitative results. This systematic approach, grounded in the principles of separation science, provides the trustworthiness and reliability required in research and drug development environments.

References

  • Title: The Importance of pH Control in Reversed-Phase HPLC. Source: Waters Corporation. [Link]

  • Title: Mobile-Phase Additives For LC-MS. Source: LCGC North America. [Link]

  • Title: Chapter <621> Chromatography. Source: United States Pharmacopeia (USP). [Link]

Safety Operating Guide

2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide defines the operational protocol for the safe containment and disposal of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline . As a researcher, you must treat this compound not merely as "organic waste" but as a substituted aniline with specific toxicological and environmental implications.

The "Why" Behind the Protocol: The safety profile of this molecule is dominated by the aniline moiety (primary aromatic amine).[1] While the pyrrolidine amide group adds steric bulk and solubility properties, the aniline group presents risks of methemoglobinemia (via skin absorption) and high aquatic toxicity .[1] Improper disposal via sink or general trash is a violation of environmental stewardship and regulatory compliance (RCRA/EPA).[1]

Physiochemical & Hazard Profile
FeatureCharacteristicOperational Implication
Functional Groups Primary Aniline (

), Pyrrolidine Amide
Incompatible with strong oxidizers (nitric acid, permanganates) and aldehydes (exothermic Schiff base formation).[1]
Physical State Solid (typically off-white/tan powder)Dust inhalation risk; requires HEPA-filtered balance enclosures.[1]
Toxicity Driver Aromatic AmineSkin Sensitizer & Blood Toxin. Double-gloving (Nitrile) is mandatory.[1]
Waste Class Non-Halogenated OrganicDo NOT mix with chlorinated solvents (DCM/Chloroform) unless unavoidable, to minimize incineration costs.[1]

Pre-Disposal Treatment: The "Self-Validating" System[1]

A self-validating system ensures that the waste is stable before it enters the central waste stream. You must verify the state of the chemical before disposal.

A. Stability Check (The "Acid Test")

If this material was generated in-situ (e.g., via reduction of a nitro-compound or amide coupling), ensure no residual acid chlorides or strong reducing agents remain.[1]

  • Validation: Test a small aliquot of the waste slurry with pH paper.

    • If pH < 3: Neutralize with saturated Sodium Bicarbonate (

      
      ) to pH 6-8. Reason: Prevents gas generation/pressurization in the waste drum.
      
    • If pH > 10: Neutralize with dilute Citric Acid. Reason: High pH can degrade waste containers over time.

B. Segregation Logic

Do not consolidate this waste with:

  • Oxidizers: Risk of azobenzene formation or ignition.

  • Aldehydes/Ketones: Risk of exothermic condensation (water release).

  • Halogenated Solvents: Keep separate to classify as "Non-Halogenated High BTU Waste" (lower disposal cost, better environmental outcome).

Step-by-Step Disposal Workflow

This protocol assumes the material is in a research laboratory setting (mg to gram scale).

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Containment: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[2][3]

  • Decontamination of Tools: Wipe spatulas and weigh boats with a paper towel dampened with Ethanol . Place the towel inside the solid waste jar.

    • Why Ethanol? Anilines have good solubility in alcohols, ensuring effective removal from surfaces.

Scenario B: Liquid Waste (Mother Liquors/Rinsates)
  • Solvent Selection: If dissolving the solid for disposal, use Methanol or Ethanol . Avoid DMSO if possible (DMSO penetrates skin, carrying the toxic aniline with it).

  • Transfer: Pour into the "Non-Halogenated Organic Waste" carboy.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Secondary Containment: Ensure the carboy sits in a polypropylene tray capable of holding 110% of the container's volume.

Waste Stream Management & Decision Matrix

Visualizing the decision process prevents cross-contamination.

WasteDisposal Start Start: Identify Waste State IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid? Start->IsLiquid SolidCont Container: Wide-mouth HDPE Jar IsSolid->SolidCont Yes CheckpH Check pH (Is it Neutral?) IsLiquid->CheckpH Yes SolidLabel Label: 'Toxic Solid Waste' SolidCont->SolidLabel Neutralize Neutralize (NaHCO3 or Citric Acid) CheckpH->Neutralize No (pH <3 or >10) SolventCheck Contains Halogens? (DCM/CHCl3) CheckpH->SolventCheck Yes (pH 6-8) Neutralize->SolventCheck HaloWaste Stream A: Halogenated Waste (High Cost Incineration) SolventCheck->HaloWaste Yes NonHaloWaste Stream B: Non-Halogenated Waste (Fuel Blending/Incineration) SolventCheck->NonHaloWaste No (Ethanol/MeOH)

Caption: Operational decision tree for segregating aniline-derivative waste streams to ensure safety and regulatory compliance.

Regulatory & Compliance Framework

As a scientist, you are the first line of defense against regulatory violations.

  • US EPA (RCRA): While this specific CAS may not be explicitly "P-Listed" or "U-Listed" (like pure Aniline U012), it falls under the "Characteristic of Toxicity" due to the aniline functionality.

    • Best Practice: Manage as Hazardous Chemical Waste (Code D001 if flammable solvents are used, or general Toxic Organic).[1]

  • European Waste Catalogue (EWC): Typically classified under 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances).[1]

Emergency Spill Procedures

Immediate Action Required:

  • Evacuate & Ventilate: If a powder spill >10g occurs outside a hood, evacuate the immediate area to let dust settle.[1]

  • PPE Upgrade: Wear Nitrile gloves (double layer) , lab coat, and safety goggles.[1] If dust is visible, use an N95 respirator .

  • Containment:

    • Dry Spill: Do NOT dry sweep (creates dust).[1] Cover with wet paper towels (ethanol-dampened) or use a HEPA vacuum.

    • Wet Spill: Absorb with vermiculite or clay-based absorbent.

  • Disposal of Debris: All cleanup materials (towels, absorbent) must be treated as hazardous solid waste (see Scenario A above).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aniline (CID 6115) - Hazard Identification.[1] PubChem.[4] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual - Hazardous Waste Identification. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. CDC/NIOSH. [Link]

Sources

Personal Protective Equipment & Handling Guide: 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as High-Potency/Toxic. In the absence of comprehensive toxicological data for this specific research intermediate, you must apply the Precautionary Principle . As an aniline derivative, this compound carries inherent risks of acute toxicity (oral/inhalation) , skin sensitization , and potential methemoglobinemia upon absorption.

Critical Directive: Do not handle on an open bench. All solid-phase manipulation must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Enclosure.

Chemical Identity & Hazard Context

Understanding the molecular structure is the first step in risk mitigation. This compound features a primary aniline amine and a pyrrolidine amide.

FeatureHazard Implication
Aniline Moiety High risk of skin absorption; potential for methemoglobinemia (interference with blood oxygen transport); likely skin sensitizer.[1]
Pyrrolidine Amide Generally stable, but contributes to lipophilicity, potentially enhancing skin permeation.
Physical State Solid (Powder). High risk of aerosolization during weighing.

GHS Classification (Inferred from Structural Analogs & Vendor Data):

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed)

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required based on the operational state of the chemical.

PPE ComponentSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Workup)Specification/Rationale
Respiratory Mandatory: Fume HoodMandatory: Fume HoodIf hood is unavailable, a PAPR with HEPA filters is required. N95 is insufficient for aniline vapors.
Hand Protection Double Gloving Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged contact. Anilines permeate thin nitrile rapidly.
Eye Protection Chemical Safety GogglesChemical Safety GogglesFace shield added if reaction volume >500 mL or under pressure.
Body Protection Lab Coat (Tyvek/Cotton)Lab Coat + Chemical ApronTyvek sleeves recommended to bridge the gap between glove and coat.
Footwear Closed-toe, non-absorbentClosed-toe, non-absorbentLeather or chemical-resistant synthetic. No mesh sneakers.

Operational Handling Protocol

Phase 1: Preparation & Weighing

Objective: Eliminate dust exposure.

  • Engineering Check: Verify Fume Hood face velocity is 0.4–0.6 m/s (80–120 fpm).

  • Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/static-prone to prevent "jumping" during weighing.

  • Taring: Tare the weighing boat/vial before opening the source container.

  • Transfer:

    • Open the source container inside the hood, at least 6 inches from the sash.

    • Use a disposable spatula.

    • Do not return excess chemical to the stock bottle (prevents cross-contamination).

  • Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened wipe (Ethanol or DCM) before returning it to storage.

Phase 2: Reaction Setup (Solubilization)

Objective: Prevent splash and vapor release.

  • Solvent Choice: The compound is likely soluble in DMSO, Methanol, or Dichloromethane (DCM).

    • Note: DCM permeates nitrile gloves in <5 minutes. If using DCM, use Silver Shield laminate gloves or change outer nitrile gloves immediately upon splash.

  • Addition: Add solvent to the solid slowly to avoid aerosolizing the powder.

  • Sealing: Cap reaction vessels immediately. If heating is required, use a reflux condenser with an inert gas trap (Nitrogen/Argon) to contain vapors.

Phase 3: Cleanup & Waste

Objective: Zero environmental release.

  • Solid Waste: Disposable spatulas, weighing boats, and contaminated gloves go into "Hazardous Solid Waste" (double-bagged).

  • Liquid Waste: Segregate into "Organic Waste (Halogenated)" or "Non-Halogenated" depending on the solvent used.

  • Surface Cleaning: Wipe the work area with 10% detergent solution followed by water.

Emergency Response Workflow

Biological Exposure Pathways
  • Inhalation: Move to fresh air immediately. Oxygen may be required if cyanosis (blue skin/lips) appears.

  • Skin Contact: Immediate Drench. Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).

  • Eye Contact: Flush for 15 minutes. Lift eyelids to ensure irrigation.

Spill Management (Logic Diagram)

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Solution) Start->Assess MinorSolid Minor Solid Spill (< 5g) Assess->MinorSolid Powder MajorLiquid Liquid/Large Spill (> 5g or Solution) Assess->MajorLiquid Liquid/Large PPE_Up Don PPE: Double Gloves, Goggles, Resp. Protection MinorSolid->PPE_Up Evacuate Evacuate Area & Alert Safety Officer MajorLiquid->Evacuate If Fume Hood Compromised MajorLiquid->PPE_Up Contained in Hood Contain Containment: Absorbent Pads (Liquid) or Wet Wipe (Solid) PPE_Up->Contain Clean Cleanup: Place in HazWaste Bag. Wash Area x3 Contain->Clean Report Submit Incident Report Clean->Report

Figure 1: Decision logic for managing spills of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline.

Storage & Stability

  • Temperature: Refrigerate (2–8°C).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. Anilines can oxidize (darken) upon air exposure.

  • Container: Amber glass vial with a PTFE-lined cap to prevent light degradation and cap corrosion.

  • Segregation: Store away from Oxidizing Agents (e.g., Nitric Acid, Peroxides) and Acid Chlorides to prevent uncontrolled exothermic reactions.

References

  • PubChem. (2023). Compound Summary: (3-Amino-4-methylphenyl)(pyrrolidin-1-yl)methanone (CAS 926217-35-8).[2] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Aniline: Occupational Safety and Health Standards. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Aniline derivatives and general safety profiles. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.